GDP-Man
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGKSFNHBWACO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Guanosine Diphosphate Mannose
De Novo Pathway for GDP-Man Synthesis
The de novo pathway for this compound synthesis initiates with fructose-6-phosphate (B1210287), a key intermediate of glycolysis. This molecule undergoes a series of transformations to ultimately yield GDP-mannose. researchgate.netresearchgate.net
The initial steps of the de novo pathway involve the conversion of fructose-6-phosphate (Fru-6-P) to mannose-1-phosphate (Man-1-P). This conversion occurs via two enzymatic reactions.
The first committed step in the de novo synthesis of mannose-containing compounds, including this compound, is catalyzed by Phosphomannose Isomerase (PMI), also known as Mannose-6-phosphate (B13060355) isomerase (MPI) (EC 5.3.1.8). researchgate.netwikipedia.orgnih.gov This enzyme facilitates the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate (Man-6-P). researchgate.netwikipedia.org
PMI is typically a monomeric, metal-dependent enzyme, often requiring zinc as a cofactor for its activity. wikipedia.orguniprot.org The reaction catalyzed by PMI provides mannose-6-phosphate, which is then channeled into the subsequent steps of this compound synthesis. researchgate.net Studies on PMI from various organisms, such as Aspergillus fumigatus, Candida albicans, and Saccharomyces cerevisiae, indicate differences in substrate-binding affinity compared to bacterial or mammalian PMIs. researchgate.net In Arabidopsis, two PMI isozymes exist, with PMI1 being involved in ascorbic acid biosynthesis, a pathway linked to mannose metabolism. researchgate.netuniprot.org
Research findings highlight the crucial role of PMI; for instance, in Leishmania mexicana, PMI is essential for the synthesis of mannose-containing glycoconjugates involved in virulence. Mutants lacking PMI activity show impaired glycoconjugate synthesis and attenuated infectivity. nih.gov
Here is a summary of key information about Phosphomannose Isomerase:
2+Following the isomerization of fructose-6-phosphate to mannose-6-phosphate, the next step is the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P). This reaction is catalyzed by the enzyme Phosphomannomutase (PMM). uniprot.orgnih.govtaylorandfrancis.com
PMM (EC 5.4.2.8) is a mutase that relocates the phosphate (B84403) group from the 6' position to the 1' position of the mannose sugar. uniprot.orgproteopedia.org This conversion is essential as mannose-1-phosphate is the direct precursor for the final step of this compound synthesis. nih.gov In Saccharomyces cerevisiae, the gene encoding PMM is SEC53, which is vital for viability. nih.gov Mammalian homologs of SEC53 have been identified, such as human PMM1, a 29 kDa protein that shares significant sequence similarity with yeast Sec53p. nih.gov
Deficiencies in PMM activity are linked to congenital disorders of glycosylation (CDG), highlighting the enzyme's critical role in glycoprotein (B1211001) synthesis. nih.govtaylorandfrancis.comontosight.ai Research on PMM continues to explore its involvement in these disorders and its potential as a therapeutic target. ontosight.ai
Key information about Phosphomannomutase is summarized below:
The final step in the de novo biosynthesis of this compound is catalyzed by Guanosine (B1672433) Diphosphate (B83284) Mannose Pyrophosphorylase (GDP-MP), also known as Mannose-1-phosphate guanylyltransferase (EC 2.7.7.13). creative-enzymes.comnih.gov This enzyme utilizes mannose-1-phosphate and guanosine triphosphate (GTP) as substrates to produce GDP-mannose and pyrophosphate (PPi). creative-enzymes.commdpi.com
This reaction is a key regulatory point in this compound synthesis, ensuring the availability of the activated sugar nucleotide for downstream glycosylation processes. creative-enzymes.com The enzyme's activity is crucial for the synthesis of various mannose-containing glycoconjugates in diverse organisms. researchgate.netmdpi.com
GDP-Mannose Pyrophosphorylase catalyzes a nucleotidyl transfer reaction. The general reaction is:
GTP + alpha-D-mannose 1-phosphate <=> GDP-mannose + Diphosphate creative-enzymes.com
The mechanism of this reaction can vary depending on the organism. In many bacteria, a sequential ordered mechanism has been observed, where GTP typically binds to the enzyme before mannose-1-phosphate. frontiersin.org However, studies on human and Leishmania GDP-MP have indicated a sequential random mechanism, where the order of substrate binding is not fixed, and a ternary complex involving the enzyme, GTP, and mannose-1-phosphate is formed. mdpi.comfrontiersin.org This suggests potential differences in the regulatory mechanisms of GDP-MP across different species.
Kinetic studies provide insight into the enzyme's activity and substrate binding. For instance, in Leptospira interrogans, the enzyme was characterized with specific S(0.5) values for its substrates and products, indicating its catalytic efficiency. nih.gov
GDP-Mannose Pyrophosphorylase is a conserved enzyme with functional homologs found across bacteria, fungi, plants, and mammals. In Saccharomyces cerevisiae, the enzyme is encoded by the PSA1 gene (also known as VTC1). creative-enzymes.com In plants, such as Arabidopsis thaliana, homologs are also present and involved in nucleotide sugar biosynthesis. uniprot.orgpnas.org
Genetic studies, particularly in model organisms and pathogens, have underscored the importance of GMPP. For example, knockout studies of the gene encoding GDP-MP in Leishmania mexicana demonstrated an absence of parasite development in macrophages and lack of persistence in vivo, highlighting its essential role in the parasite's lifecycle and virulence. frontiersin.org This suggests that GMPP could be a potential target for the development of anti-parasitic drugs. frontiersin.org
The regulation of GMPP activity is crucial for maintaining cellular nucleotide-activated sugar homeostasis. This regulation can involve feedback inhibition by GDP and coordinated regulation of enzyme expression influenced by various signaling pathways and transcription factors. creative-enzymes.com Dysregulation of GDP-MP has been linked to certain human diseases, including metabolic disorders and cancer. creative-enzymes.com
Here is a summary of key information about GDP-Mannose Pyrophosphorylase:
Compound Names and PubChem CIDs
wikipedia.orgwikimedia.orgufz.dewikipedia.orgmpg.denih.govuni.lunih.govwikipedia.orgucdavis.edunih.govnih.govwikipedia.orgwikidata.orgnih.govmetabolomicsworkbench.orgmassbank.euwikipedia.orgguidetopharmacology.orgfishersci.caciteab.comwikipedia.orgloradchemical.comfishersci.ficiteab.comGuanosine Diphosphate Mannose Pyrophosphorylase (GMPP/VTC1/Psa1p) Activity
Salvage Pathway for this compound Synthesis
The salvage pathway provides an alternative route for the production of GDP-mannose, utilizing pre-existing mannose. This pathway is particularly important when exogenous mannose is available. researchgate.net
Mannose Uptake and Conversion to Mannose-6-Phosphate
The salvage pathway begins with the uptake of mannose into the cell. Once inside, mannose is converted to mannose-6-phosphate. This phosphorylation step is typically catalyzed by hexokinase or mannokinase, enzymes that add a phosphate group to the sixth carbon of mannose. ontosight.aimicrobiologyresearch.org Mannose-6-phosphate is a key intermediate, bridging the uptake of free mannose with downstream metabolic pathways. wikipedia.org
Integration with De Novo Pathway Intermediates
Mannose-6-phosphate generated by the salvage pathway can be converted to mannose-1-phosphate by the enzyme phosphomannomutase (PMM). researchgate.netmicrobiologyresearch.org Mannose-1-phosphate then enters the final step of GDP-mannose synthesis, which is shared with the de novo pathway. ontosight.airesearchgate.net This integration point allows the cell to utilize mannose from either source for GDP-mannose production. In the de novo pathway, mannose-6-phosphate is produced from fructose-6-phosphate by phosphomannose isomerase. researchgate.netnih.gov
Interactions and Regulation of this compound Biosynthetic Enzymes
The enzymes involved in GDP-mannose biosynthesis are subject to intricate regulation to ensure appropriate cellular levels of this essential nucleotide sugar.
Feedback Inhibition Mechanisms
A key regulatory mechanism in GDP-mannose biosynthesis is feedback inhibition. GDP-mannose itself can act as an allosteric inhibitor of the enzyme GDP-mannose pyrophosphorylase (GMPPB), which catalyzes the final step of the synthesis pathway. nih.govreactome.orgfrontiersin.org This product-mediated inhibition helps to prevent the overaccumulation of GDP-mannose. In some organisms, the initial step of the de novo pathway, catalyzed by phosphomannose isomerase, is also subject to feedback inhibition. nih.gov
Protein Complex Formation in this compound Synthesis (e.g., GMPPA-GMPPB complex)
In humans and other organisms, the synthesis of GDP-mannose from mannose-1-phosphate and GTP is catalyzed by a complex composed of two closely related proteins, GMPPA and GMPPB. reactome.orguniprot.org GMPPB is the catalytic subunit responsible for the guanylyltransferase reaction. reactome.orgfrontiersin.orguniprot.org GMPPA, while catalytically inactive, plays a crucial regulatory role. reactome.orgfrontiersin.orguniprot.org The GMPPA-GMPPB complex is organized into multiple subunits. uniprot.org Structural studies of the human GMPPA-GMPPB complex have revealed that GMPPA can bind GDP-mannose, and this binding leads to the inhibition of GMPPB catalytic activity. nih.govreactome.org This interaction between GMPPA and GMPPB, mediated by GDP-mannose binding to GMPPA, serves as a significant allosteric feedback inhibition mechanism, contributing to GDP-mannose homeostasis. nih.govreactome.orgfrontiersin.orgresearchgate.net Disruption of the interaction between GMPPA and GMPPB or the binding of GDP-mannose to GMPPA can lead to developmental abnormalities. nih.govresearchgate.net
Recent research also indicates that the activity of GMPPB can be regulated by ubiquitination. frontiersin.orgnih.govresearchgate.net The E3 ubiquitin ligase TRIM67 has been shown to interact with GMPPB, and its knockdown reduces GMPPB ubiquitination, affecting its enzymatic activity. frontiersin.orgnih.gov
Here is a summary of the key enzymes and intermediates in the this compound salvage pathway:
| Step | Enzyme | Substrate(s) | Product(s) |
| Mannose Uptake and Phosphorylation | Hexokinase or Mannokinase | Mannose, ATP | Mannose-6-phosphate |
| Conversion to Mannose-1-Phosphate | Phosphomannomutase (PMM) | Mannose-6-phosphate | Mannose-1-phosphate |
| Conversion to GDP-Mannose | GDP-mannose pyrophosphorylase (GMPPB) | Mannose-1-phosphate, GTP | GDP-mannose, PPi |
Here is a summary of the protein complex involved in the final step:
| Complex Subunit | Function | Regulation by this compound |
| GMPPB | Catalytic activity (GDP-mannose synthesis) | Inhibited |
| GMPPA | Regulatory activity, this compound sensor | Binds this compound, mediates inhibition |
Enzymology of Guanosine Diphosphate Mannose Metabolism and Interconversion
Mannosyltransferases Utilizing GDP-Man as Substrate
Mannosyltransferases are a class of glycosyltransferases that catalyze the transfer of a mannose residue from a donor substrate, most commonly this compound, to a specific acceptor molecule. wikipedia.org These enzymes play a central role in the biosynthesis of a diverse range of glycoconjugates.
The enzymatic transfer of mannose from this compound is a fundamental process in the synthesis of numerous biologically significant polysaccharides and glycoconjugates. Mannosyltransferases facilitate the transfer of the mannosyl group to various acceptors, including other sugars, lipids, and proteins. These reactions are critical for processes such as cell wall integrity, protein folding and quality control, and cell-cell recognition. The specificity of mannosyltransferases for both the this compound donor and the acceptor substrate ensures the precise assembly of complex carbohydrate structures.
The biosynthesis of asparagine-linked (N-linked) glycans is a highly conserved process in eukaryotes, initiated by the assembly of a lipid-linked oligosaccharide (LLO) precursor, Dol-PP-GlcNAc₂Man₉Glc₃. Several mannosyltransferases are involved in the synthesis of this precursor, utilizing this compound as the mannose donor.
ALG1 : This enzyme, a β-1,4-mannosyltransferase, is localized to the endoplasmic reticulum (ER) and catalyzes the addition of the first mannose residue to the dolichol-pyrophosphate-N,N'-diacetylchitobiose (Dol-PP-GlcNAc₂) acceptor, forming Man₁GlcNAc₂-PP-Dol. This is a critical step in the elongation of the LLO core.
ALG11 : This α-1,2-mannosyltransferase is responsible for adding the fourth and fifth mannose residues to the growing LLO chain on the cytosolic side of the ER. Specifically, it transfers mannose from this compound to Man₃GlcNAc₂-PP-Dolichol and subsequently to Man₄GlcNAc₂-PP-Dolichol, resulting in the formation of Man₅GlcNAc₂-PP-Dolichol. Biochemical studies have revealed the dual function of ALG11 in catalyzing two sequential α-1,2-mannosylations.
The coordinated action of these and other mannosyltransferases is essential for the correct assembly of the LLO precursor, which is then transferred to nascent polypeptide chains in the ER lumen.
Dolichyl Phosphate (B84403) Mannose Synthase (DPMS) is a key enzyme that catalyzes the synthesis of dolichol-phosphate-mannose (DPM), a crucial mannosyl donor for various glycosylation pathways in the ER lumen. The reaction involves the transfer of a mannose residue from this compound to dolichyl phosphate (Dol-P).
Reaction: this compound + Dol-P ⇌ Dol-P-Man + GDP
In mammals, DPMS is a complex of three subunits:
DPM1 : The catalytic subunit.
DPM2 : A regulatory subunit that stabilizes DPM1.
DPM3 : A small protein that links DPM1 and DPM2 and is also involved in stabilizing the complex.
DPM is essential for N-glycan synthesis, O-mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.
Mannosylglycerate synthase (MGS) is an enzyme that catalyzes the synthesis of 2-O-α-D-mannosyl-D-glycerate from GDP-mannose and D-glycerate. This reaction occurs with a net retention of the anomeric configuration.
Reaction: GDP-mannose + D-glycerate ⇌ GDP + 2-O-(α-D-mannopyranosyl)-D-glycerate
MGS from the thermophilic bacterium Rhodothermus marinus is a metal ion-dependent enzyme, with Mg²⁺ and Ca²⁺ being the most effective cations for catalysis. The enzyme can also utilize other divalent cations to a lesser extent. Structural and kinetic analyses have provided insights into its catalytic mechanism and substrate specificity.
Beyond the core pathways of N-glycan and DPM synthesis, a multitude of specialized mannosyltransferases utilize this compound to synthesize other critical glycoconjugates.
Protein O-Mannosyltransferases (PMTs) : These enzymes initiate protein O-mannosylation in the endoplasmic reticulum by transferring mannose from dolichol-phosphate-mannose (which is derived from GDP-mannose) to serine or threonine residues of target proteins. oup.com In the Golgi apparatus, further elongation of O-mannosyl glycans often directly utilizes this compound as the donor substrate. oup.com
GPI Anchor Biosynthesis Mannosyltransferases : The biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which tether many proteins to the cell surface, involves the sequential addition of three mannose residues to the GPI core structure. nih.govfrontiersin.org These reactions are catalyzed by specific GPI mannosyltransferases (PIG-M, PIG-V, and PIG-B in mammals) that utilize dolichol-phosphate-mannose as the mannosyl donor. frontiersin.orgresearchgate.net
Lipoarabinomannan (LAM) Biosynthesis Mannosyltransferases : In mycobacteria, the synthesis of the complex cell wall glycolipid lipoarabinomannan (LAM) involves numerous mannosyltransferases. pnas.orgportlandpress.comnih.gov These enzymes utilize this compound to construct the mannan (B1593421) core of LAM, which is crucial for the virulence and survival of these bacteria. nih.govasm.org For instance, PimF is a mannosyltransferase involved in the synthesis of higher molecular weight phosphatidylinositol mannosides (PIMs), which are precursors to LAM. nih.gov
Lipopolysaccharide (LPS) Biosynthesis Mannosyltransferases : In many Gram-negative bacteria, mannose is a component of the O-antigen of lipopolysaccharide (LPS). nih.govmdpi.com Specific mannosyltransferases utilize this compound to incorporate mannose residues into the repeating oligosaccharide units of the O-antigen. nih.gov
Below is an interactive data table summarizing the key mannosyltransferases discussed:
| Enzyme/Complex | Substrates | Product | Biological Process |
|---|---|---|---|
| ALG1 | This compound, Dol-PP-GlcNAc₂ | Man₁GlcNAc₂-PP-Dol | N-Glycan Biosynthesis |
| ALG11 | This compound, Man₃GlcNAc₂-PP-Dol, Man₄GlcNAc₂-PP-Dol | Man₅GlcNAc₂-PP-Dol | N-Glycan Biosynthesis |
| Dolichyl Phosphate Mannose Synthase (DPMS) | This compound, Dolichyl Phosphate | Dolichyl-Phosphate-Mannose | Precursor for various glycosylations |
| Mannosylglycerate Synthase (MGS) | This compound, D-glycerate | 2-O-α-D-mannosyl-D-glycerate | Osmolyte biosynthesis |
| Protein O-Mannosyltransferases (PMTs) | Dol-P-Man (derived from this compound), Proteins (Ser/Thr) | Mannosylated proteins | Protein O-mannosylation |
| GPI Mannosyltransferases (e.g., PIG-M, PIG-V, PIG-B) | Dol-P-Man (derived from this compound), GPI intermediates | Mannosylated GPI anchors | GPI anchor biosynthesis |
Epimerases and Dehydratases Acting on this compound
In addition to being a donor substrate for mannosyltransferases, this compound can also be enzymatically modified by epimerases and dehydratases to produce other nucleotide sugars. These enzymes expand the repertoire of available building blocks for glycan synthesis.
GDP-Mannose 3,5-Epimerase (GME) : This enzyme catalyzes the reversible conversion of GDP-D-mannose to GDP-L-galactose. This is a complex reaction involving a double epimerization at both the C3' and C5' positions of the mannose moiety. The reaction proceeds through a series of steps including oxidation, deprotonation, reprotonation, and reduction. In plants, this enzyme is a key component of the vitamin C biosynthesis pathway.
GDP-Mannose 4,6-Dehydratase (GMD) : This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This is the first and rate-limiting step in the de novo biosynthesis of GDP-L-fucose, an important nucleotide sugar involved in the fucosylation of glycans. The reaction involves an intramolecular oxidation-reduction, with the hydroxyl group at C4 being oxidized and the hydroxyl group at C6 being reduced, followed by dehydration.
The following interactive data table summarizes the epimerases and dehydratases that act on this compound:
| Enzyme | Substrate | Product(s) | Biological Pathway |
|---|---|---|---|
| GDP-Mannose 3,5-Epimerase (GME) | GDP-D-mannose | GDP-L-galactose, GDP-L-gulose | Vitamin C biosynthesis (in plants) |
| GDP-Mannose 4,6-Dehydratase (GMD) | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | GDP-L-fucose biosynthesis |
GDP-Mannose 3,5-Epimerase (GM35E/GME)
GDP-Mannose 3,5-Epimerase (GM35E), also known as GME, is a crucial enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.govbohrium.comnih.gov It catalyzes the complex double epimerization of GDP-D-mannose to produce GDP-L-galactose. nih.govbohrium.comnih.govfrontiersin.org This enzyme is pivotal in pathways such as vitamin C biosynthesis in plants and lipopolysaccharide synthesis in bacteria. nih.govbohrium.comfrontiersin.org
The primary reaction catalyzed by GDP-Mannose 3,5-Epimerase is the reversible interconversion of GDP-D-mannose into GDP-L-galactose. nih.gov However, the enzymatic process is not limited to a single product. The reaction establishes an equilibrium that also yields GDP-L-gulose and, to a lesser extent, GDP-D-altrose. researchgate.netwikipedia.org The formation of these different epimers highlights the complex stereochemical transformations orchestrated by the enzyme. GDP-L-gulose is the C5 epimer of GDP-D-mannose, while GDP-L-galactose is the C3 and C5 epimer. researchgate.netwikipedia.org The detection of GDP-D-altrose, the C3 epimer, suggests that the epimerization at C3 and C5 can occur via different routes. wikipedia.org
The products of the GDP-Mannose 3,5-Epimerase reaction are significant intermediates in various metabolic pathways. For instance, both L-galactose and L-gulose, derived from their GDP-activated forms, are important for the biosynthesis of L-ascorbic acid (Vitamin C) in plants. nih.gov
| Substrate | Enzyme | Main Product | Side Products |
|---|---|---|---|
| GDP-D-mannose | GDP-Mannose 3,5-Epimerase (GM35E/GME) | GDP-L-galactose | GDP-L-gulose, GDP-D-altrose |
The conversion of GDP-D-mannose to GDP-L-galactose by GM35E is a seemingly simple double epimerization, but it involves a complex sequence of at least six distinct catalytic steps: an oxidation, two deprotonations, two protonations, and a final reduction. nih.govbohrium.comfrontiersin.org This intricate mechanism allows the enzyme to perform three different chemical reactions—oxidation, epimerization, and reduction—within a single active site. nih.govfrontiersin.orgnih.gov
The proposed reaction pathway initiates with the oxidation of the C4' hydroxyl group of GDP-α-D-mannose. acs.org This is followed by epimerization at the C5' position, leading to the formation of a GDP-β-L-4-keto-gulose intermediate. acs.org At this stage, the reaction can proceed in two directions:
The intermediate can be reduced at the C4' position to yield GDP-β-L-gulose. acs.org
Alternatively, the C3' position can undergo epimerization to form GDP-β-L-4-keto-galactose, which is then reduced at C4' to produce the main product, GDP-β-L-galactose. acs.org
Structural studies combined with site-directed mutagenesis have identified specific amino acid residues, C145 and K217, as the acid/base pair responsible for catalyzing both epimerization steps. acs.org
GDP-Mannose 4,6-Dehydratase (GMDS)
GDP-Mannose 4,6-Dehydratase (GMDS), also referred to as Gmd, is a lyase, specifically a hydro-lyase, that cleaves carbon-oxygen bonds. wikipedia.org Its systematic name is GDP-mannose 4,6-hydro-lyase (GDP-4-dehydro-6-deoxy-D-mannose-forming). wikipedia.org This enzyme is a key player in the de novo biosynthesis of GDP-fucose. wikipedia.org
GMDS catalyzes the first committed and rate-limiting step in the de novo synthesis of GDP-fucose from GDP-mannose. uky.edu This pathway is the primary source of GDP-fucose in the body. wikipedia.org The product of this pathway, GDP-fucose, is essential for fucosyltransferases to create fucosylated glycans, which are involved in critical biological processes such as cell signaling and immunity. wikipedia.org The activity of GDP-mannose-4,6-dehydratase is subject to feedback inhibition by GDP-fucose, a common regulatory mechanism in metabolic pathways. oup.comnih.gov
The enzymatic reaction catalyzed by GMDS converts GDP-mannose into GDP-4-dehydro-6-deoxy-D-mannose with the release of a water molecule. wikipedia.orgresearchgate.net This reaction requires NADP+ as a cofactor. wikipedia.orgnih.gov The reaction mechanism is proposed to occur in three main steps:
Oxidation: GDP-D-mannose is first oxidized at the C4 position to produce a 4-keto intermediate. nih.gov
Dehydration: This is followed by a dehydration step, creating a 4-keto-5,6-ene intermediate. nih.gov
Reduction: Finally, this intermediate is reduced to yield the product, GDP-4-keto-6-deoxy-d-mannose. nih.gov
This intermediate, GDP-4-dehydro-6-deoxy-D-mannose, is a crucial branch point for the synthesis of several deoxyhexoses. nih.gov In the context of GDP-fucose biosynthesis, it is subsequently converted to GDP-fucose by the enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as GDP-fucose synthetase). researchgate.net
| Substrate | Enzyme | Product | Cofactor |
|---|---|---|---|
| GDP-mannose | GDP-Mannose 4,6-Dehydratase (GMDS) | GDP-4-dehydro-6-deoxy-alpha-D-mannose + H₂O | NADP+ |
Dehydrogenases Affecting this compound Derivatives
In addition to epimerases and dehydratases, dehydrogenases also play a role in the metabolism of GDP-mannose and its derivatives. One such enzyme is GDP-mannose 6-dehydrogenase.
GDP-mannose 6-dehydrogenase (EC 1.1.1.132) is an oxidoreductase that catalyzes the irreversible oxidation of GDP-D-mannose to GDP-D-mannuronate. wikipedia.orgmdpi.com This reaction utilizes two molecules of NAD+ as the acceptor and releases two molecules of NADH and two protons. wikipedia.org This enzyme is a key regulatory point in the biosynthesis of the polysaccharide alginate in organisms like Pseudomonas aeruginosa. mdpi.comnih.gov
The substrates for this enzyme are GDP-D-mannose, NAD+, and water, while the products are GDP-D-mannuronate, NADH, and H+. wikipedia.org
| Substrate(s) | Enzyme | Product(s) |
|---|---|---|
| GDP-D-mannose, 2 NAD+, H₂O | GDP-mannose 6-dehydrogenase | GDP-D-mannuronate, 2 NADH, 2 H+ |
GDP-Mannose Dehydrogenase (GMD) in Alginate Biosynthesis
Guanosine (B1672433) diphosphate-mannose dehydrogenase (GMD) is a pivotal enzyme in the biosynthesis of alginate, a polysaccharide notably produced by bacteria such as Pseudomonas aeruginosa. This enzyme catalyzes the committed and essentially irreversible step in the alginate biosynthetic pathway. nih.govacs.org In P. aeruginosa, GMD is encoded by the algD gene and is considered a key regulatory point in the production of alginate. nih.gov The polysaccharide provides a protective barrier for the bacteria against host immune responses and antibiotics. acs.org
The enzymatic reaction catalyzed by GMD is the NAD+-dependent oxidation of GDP-D-mannose to GDP-D-mannuronate. wikipedia.orgnih.gov This reaction involves a four-electron transfer, converting the C6 hydroxyl group of the mannose residue into a carboxylic acid. acs.org The process occurs in two distinct steps at a single active site. acs.org Initially, the C6'' hydroxyl group of GDP-mannose is oxidized to an aldehyde. This is followed by the formation of a thiohemiacetal intermediate with a cysteine residue (Cys268) in the active site. A second oxidation step then produces a thioester intermediate, which is subsequently hydrolyzed to yield the final product, GDP-mannuronic acid. acs.org
The reaction can be summarized as follows: GDP-D-mannose + 2 NAD+ + H₂O ⇌ GDP-D-mannuronate + 2 NADH + 2 H+ wikipedia.org
GMD from P. aeruginosa functions as a domain-swapped dimer, where polypeptide chains from two subunits contribute to each active site. acs.orguniprot.org This structural arrangement is believed to facilitate intersubunit communication. acs.org Kinetic studies have revealed that the enzyme exhibits strong negative cooperativity for its substrate, GDP-mannose. nih.gov The enzyme is subject to inhibition by several molecules, including GMP, ATP, and GDP-D-glucose. uniprot.org The optimal pH for its activity is 7.7, and the optimal temperature is 50°C. uniprot.org Given its crucial role in the production of the protective alginate biofilm and its absence in humans, GMD is considered a logical target for the development of inhibitors to combat chronic P. aeruginosa infections. acs.org
Table 1: Enzymatic Reaction Catalyzed by GDP-Mannose Dehydrogenase (GMD)
| Substrates | Enzyme | Products | Cofactor |
|---|---|---|---|
| GDP-D-mannose, H₂O | GDP-Mannose Dehydrogenase (GMD) | GDP-D-mannuronate, H+ | 2 NAD+ → 2 NADH |
Hydrolytic Enzymes Affecting this compound Levels (e.g., AtNUDX9)
The intracellular concentration of GDP-mannose is critical for various cellular processes, and its levels are regulated in part by the activity of hydrolytic enzymes. nih.gov In the plant Arabidopsis thaliana, a GDP-d-mannose pyrophosphohydrolase known as AtNUDX9 plays a significant role in modulating GDP-mannose homeostasis. nih.govnih.gov AtNUDX9 belongs to the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily, a large group of enzymes that typically hydrolyze nucleoside diphosphates. nih.gov
AtNUDX9 specifically catalyzes the hydrolysis of GDP-d-mannose into guanosine monophosphate (GMP) and mannose 1-phosphate. nih.gov This activity effectively reduces the cellular pool of GDP-mannose, a key precursor for ascorbic acid synthesis, cell wall biosynthesis, and protein N-glycosylation in plants. nih.govresearchgate.net The kinetic parameters for AtNUDX9 with GDP-d-mannose as the substrate have been determined, with a Kₘ value of 376±24 μM and a Vₘₐₓ value of 1.61±0.15 μmol min⁻¹ mg⁻¹ protein. nih.gov Unlike some other Nudix hydrolases, AtNUDX9 exhibits high substrate specificity for GDP-d-mannose and does not show detectable activity towards GDP-d-glucose or GDP-l-fucose. nih.gov
Research has shown that the expression of AtNUDX9 and the corresponding pyrophosphohydrolase activity are highest in the roots of Arabidopsis. nih.gov Furthermore, this activity is upregulated in roots when plants are grown in the presence of ammonium. nih.gov Studies involving knockout mutants of AtNUDX9 (KO-nudx9) have demonstrated the physiological importance of this enzyme. These mutant plants exhibit significantly lower GDP-d-mannose pyrophosphohydrolase activity. oup.com When grown in the presence of ammonium, the roots of KO-nudx9 plants show a marked increase in N-glycoprotein levels and enhanced growth compared to wild-type plants. nih.govnih.gov These findings suggest that by controlling the levels of GDP-mannose, AtNUDX9 is involved in the regulation of protein N-glycosylation, which in turn affects ammonium sensitivity in roots. nih.govnih.gov
Table 2: Hydrolytic Reaction Catalyzed by AtNUDX9
| Substrate | Enzyme | Products |
|---|---|---|
| GDP-d-mannose | AtNUDX9 (GDP-d-mannose pyrophosphohydrolase) | GMP, Mannose 1-phosphate |
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Guanosine Diphosphate Mannose | This compound |
| Guanosine Diphosphate | GDP |
| Guanosine Monophosphate | GMP |
| Guanosine Triphosphate | GTP |
| Nicotinamide Adenine Dinucleotide (oxidized) | NAD+ |
| Nicotinamide Adenine Dinucleotide (reduced) | NADH |
| Adenosine Triphosphate | ATP |
| Mannose 1-phosphate | |
| GDP-D-mannuronate | |
| GDP-D-glucose | |
| GDP-l-fucose |
Biological Functions and Glycoconjugate Pathways Involving Guanosine Diphosphate Mannose
Role in Protein N-Glycosylation
Protein N-glycosylation is a highly conserved process in eukaryotes where a complex branched oligosaccharide is attached to the nitrogen atom of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). cdghub.comjci.orgnih.gov This process begins in the endoplasmic reticulum (ER) and is essential for the proper folding and function of many proteins that enter the secretory pathway. cdghub.comjci.orgnih.gov GDP-Man is indispensable in the early stages of this pathway, specifically in the assembly of the lipid-linked oligosaccharide (LLO) precursor. cdghub.comnih.govresearchgate.net
Assembly of Lipid-Linked Oligosaccharides (LLO)
The biosynthesis of the LLO precursor, a branched saccharide typically composed of 14 sugars (Glc3Man9GlcNAc2), occurs on the membrane of the ER. jci.orgnih.govstonybrook.edu This complex process is carried out by a series of glycosyltransferases that add specific sugar residues in a defined order. jci.orgnih.gov The initial steps of LLO synthesis take place on the cytoplasmic face of the ER membrane, where this compound serves as a direct donor for the addition of mannose residues. cdghub.comresearchgate.netstonybrook.edu
Mannose Addition to Dolichyl Pyrophosphate
The LLO is assembled on a lipid carrier molecule called dolichyl pyrophosphate (Dol-PP). jci.orgstonybrook.edu The synthesis begins with the addition of N-acetylglucosamine (GlcNAc) residues to dolichol phosphate (B84403) (Dol-P) to form GlcNAc2-PP-Dol. cdghub.comstonybrook.edu Subsequently, mannose residues are added to this growing structure. On the cytoplasmic side of the ER membrane, this compound directly donates mannose residues to the Dol-PP-linked saccharide chain. cdghub.comnih.govresearchgate.net This contrasts with the later stages of LLO synthesis in the ER lumen, which utilize dolichol-phosphate mannose (Dol-P-Man) as the mannose donor. cdghub.comresearchgate.netoulu.fi
Specific Mannosyltransferase Actions in LLO Biosynthesis
Several specific mannosyltransferases (Alg enzymes) are involved in the stepwise addition of mannose residues from this compound on the cytosolic face of the ER membrane during LLO biosynthesis. researchgate.netuniprot.orgnih.gov For instance, the Alg1 mannosyltransferase catalyzes the addition of the first mannose residue to Dol-PP-GlcNAc2. nih.gov Following this, Alg2 and Alg11 mannosyltransferases add five mannose residues from this compound to form the Man5GlcNAc2-PP-Dol intermediate. researchgate.netuniprot.orgnih.gov This intermediate is then translocated (flipped) across the ER membrane to the lumen for further elongation. jci.orgnih.govresearchgate.net
Research has shown that the availability of cellular this compound can significantly impact protein mannosylation in N-glycosylation. asm.org Studies involving the overexpression of the gene encoding GDP-mannose pyrophosphorylase (an enzyme involved in this compound synthesis) in Trichoderma reesei led to increased cellular this compound levels and hypermannosylation of secreted proteins, affecting both N- and O-glycosylation. asm.org
Participation in Protein O-Mannosylation
Protein O-mannosylation is another type of glycosylation where mannose is directly attached to the hydroxyl group of serine or threonine residues in proteins. oup.comnih.gov This modification is conserved across various organisms, from yeast to humans, and is crucial for proper development and growth. oup.comnih.gov The initial step of O-mannosylation in the ER involves the transfer of mannose from dolichol-phosphate mannose (Dol-P-Man) to the protein. oup.comresearchgate.netbiorxiv.org However, Dol-P-Man itself is synthesized from this compound and dolichol phosphate on the cytosolic face of the ER membrane, catalyzed by dolichol phosphate mannose synthase (DPMS). oup.comnih.govresearchgate.net Thus, this compound is an essential precursor for O-mannosylation by providing the mannose moiety for the synthesis of the Dol-P-Man donor. In the Golgi apparatus, this compound can also serve as a direct donor for the elongation of O-linked mannose chains by specific mannosyltransferases. oup.comresearchgate.net
Involvement in Protein C-Mannosylation
Protein C-mannosylation is a less common type of glycosylation where a mannose residue is attached via a carbon-carbon bond to the indole (B1671886) ring of tryptophan residues. This modification occurs in the ER and is found in several secreted proteins, including components of the complement system and thrombospondins. Similar to O-mannosylation, the mannose donor for C-mannosylation is dolichol-phosphate mannose (Dol-P-Man). nih.govresearchgate.net As this compound is the substrate for the synthesis of Dol-P-Man, it is indirectly involved in providing the mannose for this unique glycosidic linkage. nih.govresearchgate.net
Contribution to Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether many proteins to the cell surface. cdghub.comcornell.edu The biosynthesis of GPI anchors is a multi-step process that occurs in the ER. cdghub.comcornell.edu this compound is involved in the early stages of GPI anchor biosynthesis as a donor of mannose residues. Specifically, this compound is used to synthesize dolichol-phosphate mannose (Dol-P-Man), which then serves as the mannose donor for the addition of the core mannose residues (Man-1, Man-2, and Man-3) to the GPI precursor. researchgate.netcornell.eduresearchgate.netembopress.org In some organisms, Dol-P-Man is also presumed to contribute the fourth mannose residue in the GPI biosynthetic pathway. cornell.edu Defects in Dol-P-Man synthesis, which relies on this compound, can lead to blocks in GPI anchoring. cornell.edu
Function in Glycolipid Synthesis
GDP-mannose plays a significant role as a mannosyl donor in the biosynthesis of various glycolipids. These molecules are essential components of cell membranes and are involved in diverse cellular processes, including signaling and recognition. In eukaryotes, this compound is utilized in the synthesis of mannose-containing glycolipids and glycosylphosphatidylinositol (GPI) anchors, which are crucial for anchoring proteins to the cell membrane. asm.orgasm.orgnih.gov The synthesis of these structures often occurs within the endoplasmic reticulum and Golgi apparatus, necessitating the transport of cytosolic this compound into the lumen of these organelles via specific transporters. asm.orgnih.govscialert.net
In bacteria, GDP-mannose is involved in the synthesis of specific glycolipids. For instance, in Xanthomonas campestris pv. campestris, this compound is the donor substrate for GumI, a β-mannosyltransferase. uniprot.orgoup.com This enzyme catalyzes the transfer of a mannose residue from this compound to a lipid-linked tetrasaccharide (glucuronic acid-β-1,2-mannose-α-1,3-glucose-β-1,4-glucose-PP-polyisoprenyl) to form the lipid-linked pentasaccharide repeating unit of xanthan gum, a bacterial exopolysaccharide that contains a glycolipid intermediate. uniprot.orgoup.com Research on GumI highlights its nonprocessive nature and its requirement for the diphosphate (B83284) group and lipid moiety of the acceptor substrate for efficient catalysis. uniprot.orgoup.com While GumI primarily utilizes this compound, studies have shown it can also use ADP-Man and, to a lesser extent, GDP-Glc as sugar donors in vitro, indicating some flexibility in donor substrate specificity. uniprot.orgoup.com
Integration into Polysaccharide and Cell Wall Synthesis
GDP-mannose is a vital precursor for the synthesis of numerous polysaccharides, particularly those that form structural components of cell walls across different kingdoms of life.
Plant Cell Wall Polysaccharides (e.g., Galactoglucomannan, Acetans)
In plants, GDP-mannose is a key precursor for the biosynthesis of various non-cellulosic cell wall polysaccharides, including mannans, glucomannans, and galactoglucomannans (GGMs). biorxiv.orgscionresearch.com These β-linked mannose-containing polysaccharides are major components of hemicellulose, contributing to the structural integrity and mechanical properties of the plant cell wall. biorxiv.orgscionresearch.com The synthesis of these polymers involves glycosyltransferases, such as cellulose (B213188) synthase-like A (CSLA) and D (CSLD) enzymes, which utilize this compound (and GDP-glucose for glucomannans) as substrates to elongate the polysaccharide chains. researchgate.netdesignerglycans.com
Galactoglucomannans, found in both primary and secondary plant cell walls, consist of a backbone of β-1,4-linked mannose and glucose residues, often substituted with α-1,6-linked galactosyl side chains. biorxiv.org The mannosyl residues can also be acetylated. biorxiv.org The synthesis of the β-1,4-linked mannan (B1593421) backbone requires this compound. designerglycans.com Research indicates that GDP-mannose pyrophosphorylase (GMP) provides the necessary this compound for β-mannan elongation, as well as for ascorbate (B8700270) biosynthesis and protein N-glycosylation. designerglycans.com Studies on mutants with impaired GDP-mannose synthesis have shown alterations in galactoglucomannan structure in Arabidopsis thaliana seed mucilage, highlighting the link between this compound availability and polysaccharide composition. biorxiv.org
While the term "Acetans" was mentioned in the prompt, detailed information specifically linking this compound directly to the synthesis of "Acetans" as a distinct class of plant cell wall polysaccharides was not prominently found in the search results. However, acetylation is a common modification of plant cell wall polysaccharides, including galactoglucomannans, which are synthesized using this compound. biorxiv.org Therefore, this compound's role is in providing the mannose backbone that can subsequently be modified by acetylation.
Fungal Cell Wall Components (e.g., Mannoproteins, Polysaccharide Capsules)
Fungal cell walls are complex structures where mannose-containing polymers, particularly mannoproteins and polysaccharide capsules, are abundant. GDP-mannose is the primary mannosyl donor for the synthesis of these components. asm.orgasm.org
Mannoproteins are proteins heavily glycosylated with mannose residues, contributing significantly to the fungal cell wall mass and playing roles in cell wall integrity, adhesion, and immune evasion. asm.orgscialert.netasm.orgnih.gov The synthesis of mannoproteins involves the addition of mannose residues to proteins via N-linked and O-linked glycosylation, processes that occur in the endoplasmic reticulum and Golgi apparatus and require this compound as the substrate for mannosyltransferases. asm.orgscialert.netasm.org The core mannose structures are initiated in the ER, while further elongation and modification, including the formation of outer chains with α-(1,6), α-(1,2), and α-(1,3) linkages, are completed in the Golgi, utilizing this compound transported into the organelle lumen. scialert.netasm.org
Polysaccharide capsules, such as the glucuronoxylomannan (GXM) capsule of the pathogenic fungus Cryptococcus neoformans, are major virulence factors and are largely composed of mannose. asm.orgasm.orgasm.org GDP-mannose is essential for the synthesis of these capsules. asm.orgasm.orgnih.gov Studies in C. neoformans have identified specific GDP-mannose transporters (Gmt1 and Gmt2) that are crucial for capsule synthesis. asm.orgasm.org Deletion of the GMT1 gene, for instance, leads to cells with smaller capsules and defects in capsule induction, highlighting the direct link between this compound availability and capsule formation. asm.org In Aspergillus fumigatus, another pathogenic fungus, this compound is required for the biosynthesis of galactomannan (B225805), a cell wall polysaccharide that can be GPI-anchored or covalently linked to the cell wall. nih.gov
Bacterial Lipopolysaccharides (LPS) and Exopolysaccharides
In bacteria, GDP-mannose is a critical precursor for the synthesis of components of the cell envelope, including lipopolysaccharides (LPS) and exopolysaccharides (EPS).
LPS, a major component of the outer membrane of Gram-negative bacteria, consists of three parts: lipid A, core oligosaccharide, and the O-antigen polysaccharide. asm.orgoup.com The O-antigen, the outermost and most variable part, often contains mannose residues, and its synthesis relies on GDP-mannose as a sugar donor. asm.orgpnas.org For example, in Salmonella enterica serovar Typhimurium, mannose is a component of the O-antigen repeating unit, and GDP-mannose synthesis is essential for its formation. asm.orgpnas.org Mutants defective in GDP-mannose synthesis (e.g., pmi mutants lacking phosphomannose isomerase) are conditionally rough (lacking O-antigen), demonstrating the direct involvement of this compound. asm.orgpnas.org
Exopolysaccharides (EPS) are secreted by many bacteria and contribute to biofilm formation, protection from the environment, and interaction with the host. nih.govmdpi.com Many bacterial EPS contain mannose, and their biosynthesis pathways utilize GDP-mannose. Xanthan gum, produced by Xanthomonas campestris, is a well-studied example of a bacterial EPS that incorporates mannose. uniprot.orgmdpi.comresearchgate.net Its synthesis involves the assembly of a pentasaccharide repeating unit containing mannose, glucose, and glucuronic acid, with GDP-mannose serving as a precursor. uniprot.orgmdpi.comresearchgate.net Another important bacterial EPS is alginate, produced by bacteria like Pseudomonas aeruginosa and Azotobacter vinelandii. karger.commdpi.com While the direct precursor for alginate polymerization is GDP-mannuronic acid, this sugar nucleotide is synthesized from GDP-mannose through the action of GDP-mannose dehydrogenase. karger.commdpi.comnih.gov This conversion is a key, irreversible step in the alginate biosynthesis pathway. mdpi.com
Algal Cell Wall Constituents
Algal cell walls exhibit significant diversity in their composition, and in some algal species, mannose-containing polysaccharides are important constituents. GDP-mannose plays a role in the biosynthesis of these polymers. For instance, alginates, which are major cell wall polymers in brown algae, are synthesized from GDP-mannuronic acid, which is derived from GDP-mannose catalyzed by GDP-mannose dehydrogenase. nih.govfrontiersin.orgnih.gov This pathway is analogous to bacterial alginate synthesis. karger.commdpi.comnih.gov Research on the brown alga Ectocarpus siliculosus has characterized its GDP-mannose dehydrogenase, highlighting the enzyme's role in providing the precursor for alginate synthesis in these organisms. nih.gov GDP-mannose is also indicated as a shared intermediate in the biosynthesis of other algal cell wall polysaccharides like fucoidan. frontiersin.orgnih.gov
Precursor for Specialized Metabolites and Other Sugar Nucleotides
Beyond its direct incorporation into glycoconjugates, GDP-mannose serves as a crucial precursor for the biosynthesis of other activated sugar nucleotides and specialized metabolites.
One notable pathway where GDP-mannose acts as a precursor is the synthesis of GDP-L-fucose. This occurs through a series of enzymatic reactions, starting with the conversion of GDP-mannose by GDP-mannose 4,6-dehydratase, followed by further modifications. mdpi.comnih.gov GDP-L-fucose is a donor substrate for fucosyltransferases, which add fucose residues to various glycans, important in processes like cell recognition and adhesion. nih.gov
GDP-mannose is also a precursor for GDP-mannuronate, as seen in the biosynthesis of alginates in bacteria and brown algae, catalyzed by GDP-mannose dehydrogenase. karger.commdpi.comnih.gov GDP-mannuronate is the activated form of mannuronic acid, a key building block of alginate. karger.comnih.gov
Furthermore, GDP-mannose can be converted into other L-sugars. For example, GDP-mannose 3,5-epimerase catalyzes the conversion of GDP-D-mannose to GDP-L-galactose and GDP-L-gulose. nih.govfrontiersin.org These L-sugar nucleotides are important intermediates in certain metabolic pathways.
In plants, GDP-mannose is involved in the biosynthesis of ascorbic acid (Vitamin C). researchgate.netfrontiersin.orgmdpi.com The L-galactose pathway, a major route for ascorbic acid synthesis in higher plants, involves the conversion of GDP-mannose to GDP-L-galactose by GDP-mannose 3,5-epimerase, linking this compound metabolism to the production of this essential vitamin. researchgate.netfrontiersin.org
The role of GDP-mannose as a metabolic branch point is evident in its contribution to the synthesis of diverse sugar nucleotides and specialized metabolites, highlighting its central position in carbohydrate metabolism and its impact on a wide range of biological functions. microbiologyresearch.org
Ascorbic Acid (Vitamin C) Biosynthesis in Plants
In plants, this compound is a key precursor in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C), known as the Smirnoff-Wheeler pathway. nih.govpnas.orgresearchgate.netnih.gov This pathway converts mannose, via mannose-1-phosphate and GDP-mannose, through a series of enzymatic steps involving GDP-L-galactose as an intermediate, ultimately leading to the production of L-ascorbic acid. nih.govpnas.orgresearchgate.netnih.govnih.gov Genetic studies in Arabidopsis thaliana have provided strong evidence for the role of this compound in this pathway, with mutants deficient in GDP-mannose pyrophosphorylase showing reduced levels of ascorbic acid. nih.govpnas.orgscielo.br This highlights the critical role of this compound supply for adequate vitamin C synthesis in plants. nih.govpnas.org
GDP-L-Galactose and GDP-L-Gulose Formation
This compound serves as the direct precursor for the formation of GDP-L-galactose and GDP-L-gulose, catalyzed by the enzyme GDP-mannose 3,5-epimerase (GM35E) or GDP-mannose epimerase (GME). pnas.orgfrontiersin.orgpnas.org This epimerization reaction is a crucial step in the Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants, where GDP-L-galactose is a direct intermediate. pnas.orgresearchgate.netnih.govfrontiersin.org The reaction catalyzed by GM35E is an intricate process involving multiple steps, resulting in an equilibrium mixture of this compound, GDP-L-galactose, GDP-L-gulose, and GDP-D-altrose. frontiersin.org While GDP-L-galactose is a primary product utilized in vitamin C synthesis, both L-galactose and L-gulose are considered important intermediates in this pathway. frontiersin.org The conversion of this compound to GDP-L-galactose is effectively pulled towards GDP-L-galactose by the subsequent action of GDP-L-galactose phosphorylase in the ascorbic acid biosynthetic pathway. nih.gov
GDP-Fucose Synthesis
This compound is the starting substrate for the de novo biosynthesis of GDP-L-fucose, a vital nucleotide sugar donor for fucosylation reactions. oup.comrupress.orgreactome.orgacs.orgnih.gov This pathway involves a two-step enzymatic conversion. First, GDP-mannose 4,6-dehydratase (GMDS) dehydrates this compound to form GDP-4-keto-6-deoxy-D-mannose. oup.comrupress.orgreactome.orgacs.org Subsequently, a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), catalyzes the 3,5-epimerization and reduction of this intermediate to yield GDP-L-fucose. oup.comrupress.orgreactome.orgacs.org This de novo pathway is the primary route for GDP-fucose production in many organisms, including mammals and Plasmodium falciparum. oup.comreactome.orgnih.gov
GDP-Mannuronic Acid Production
This compound is also a precursor in the biosynthesis of GDP-mannuronic acid. While the direct enzymatic steps from this compound to GDP-mannuronic acid were not explicitly detailed in the provided search results, GDP-mannuronic acid is a known nucleotide sugar involved in the synthesis of various polysaccharides, such as alginates in bacteria and algae. Its derivation from this compound involves oxidation of the mannose residue at the C6 position.
Broader Cellular Functions Mediated by this compound Dependent Glycans
Glycans synthesized using this compound as a precursor or containing mannose residues derived from this compound are involved in a wide range of cellular functions.
Cell Recognition and Communication
Glycans play crucial roles in cell recognition and communication processes. Mannose-containing glycans, often synthesized with mannose residues donated by this compound, are integral components of cell surfaces and extracellular matrices. These glycans can act as ligands for specific receptors (lectins) on other cells, mediating cell-cell interactions, adhesion, and signaling. While the provided search results did not offer specific detailed research findings solely focused on this compound dependent glycans in cell recognition, the general understanding of glycosylation highlights the importance of nucleotide sugars like this compound in creating the diverse glycan structures necessary for these recognition events. Fucosylated glycans, derived from this compound via GDP-fucose, are known to play important roles in signaling. reactome.org
Immune Responses
Glycans synthesized using this compound are also implicated in modulating immune responses. Glycoproteins and glycolipids on the surface of pathogens and host cells often carry mannose-containing glycans that can be recognized by components of the immune system, such as mannose receptors on antigen-presenting cells. This recognition can trigger downstream immune responses. Furthermore, alterations in glycosylation patterns, influenced by the availability of nucleotide sugars like this compound, have been associated with various immune-related conditions. Fucose-containing glycans, synthesized from this compound, are also known to play important roles in immunity. reactome.org While detailed research findings specifically isolating the role of this compound dependent glycans in immune responses were not extensively covered in the search results, the established roles of mannose and fucose in immune recognition underscore the indirect but significant contribution of this compound as a precursor for these immunologically relevant sugars.
Cellular Transport and Compartmentation of Guanosine Diphosphate Mannose
Mechanism of Nucleotide Sugar Transport
Nucleotide sugar transporters (NSTs), including GMTs, are integral membrane proteins responsible for moving activated sugars from the cytosol or nucleus into the lumen of the ER and Golgi apparatus. researchgate.netnih.govelifesciences.orgscielo.br The general mechanism involves an antiport system. researchgate.netscielo.brmdpi.comnih.govresearchgate.net In this process, a nucleotide sugar from the cytosol is transported into the organelle lumen in exchange for a corresponding nucleoside monophosphate (NMP) moving from the lumen back to the cytosol. researchgate.netscielo.brmdpi.comnih.govresearchgate.net This exchange is typically electroneutral. mdpi.comnih.gov
Following the transfer of the sugar moiety to an acceptor molecule within the lumen by glycosyltransferases, the resulting nucleotide diphosphate (B83284) (NDP) is hydrolyzed by lumenal nucleotide diphosphatases (NDPases) to produce the NMP and inorganic phosphate (B84403). researchgate.netannualreviews.orgscielo.brmdpi.comresearchgate.net The release of the NMP into the lumen is crucial as it serves as the molecule that is antiported back to the cytosol, driving further uptake of the nucleotide sugar. annualreviews.orgscielo.brmdpi.comresearchgate.net The transport constant (Km) for most NSTs, including GDP-Man transporters, typically falls within the range of 1 to 10 µM. mdpi.comacs.org
This compound Transporters (GMTs)
This compound transporters (GMTs) are specific NSTs that facilitate the translocation of this compound across organelle membranes. They are essential for providing the substrate for mannosylation reactions occurring within the secretory pathway. researchgate.netontosight.ainih.govnih.gov
Location and Antiport Mechanism (this compound/GMP Exchange)
GMTs are primarily localized to the Golgi apparatus membrane. asm.orgresearchgate.netontosight.ainih.govnih.gov Some studies also suggest potential localization or trafficking to the ER. nih.govscielo.brmdpi.comnih.gov Their transport mechanism is a strict antiport, specifically exchanging lumenal GMP for cytosolic this compound. asm.organnualreviews.orgmdpi.comacs.orgontosight.aireactome.orgnih.govreactome.org This exchange is vital for maintaining the supply of this compound in the Golgi lumen for glycosylation while recycling the GMP byproduct back to the cytosol. ontosight.ai
Evolutionary Distribution and Species-Specific Absence (e.g., Mammals)
GMTs are conserved across various eukaryotic organisms, including yeast, protozoa, plants, and fungi. asm.organnualreviews.orgscielo.brnih.govnih.gov However, notably, mammalian cells generally lack a dedicated Golgi-localized this compound transporter. asm.orgacs.orgnih.govoup.comoup.com This absence in mammals is linked to differences in the compartmentalization of mannosylation processes; while some initial mannosylation occurs in the ER in mammals, extensive Golgi-based mannosylation requiring transported this compound is characteristic of other eukaryotes like fungi and protozoa. asm.orgnih.gov Despite the general absence of a dedicated Golgi GMT, some human transporters, like SLC35D2, have shown multi-substrate transport activity including this compound when expressed in yeast, although this activity was not observed when expressed in mammalian cells. reactome.orgnih.gov Plant genomes, such as Arabidopsis thaliana, encode multiple putative NSTs, including those predicted to transport GDP-linked sugars like this compound. biorxiv.orgpnas.org
Molecular Characterization of Fungal GMTs (e.g., Vrg4p, Cryptococcus neoformans transporters)
Fungal GMTs have been extensively studied, particularly in yeasts like Saccharomyces cerevisiae. The VRG4 gene in S. cerevisiae encodes Vrg4p, a well-characterized Golgi this compound transporter essential for viability and normal Golgi function, including protein glycosylation and sphingolipid mannosylation. researchgate.netnih.govuniprot.orgcapes.gov.br Mutations in VRG4 lead to defects in this compound transport into Golgi vesicles and general impairment of mannosylation. researchgate.netnih.govcapes.gov.br Vrg4p localizes to the Golgi complex. nih.gov The crystal structure of yeast Vrg4 has provided insights into nucleotide sugar recognition and the transport mechanism, suggesting an alternating-access model. nih.govnih.gov Reconstituted Vrg4 acts as a strict this compound/GMP antiporter. nih.gov
In the pathogenic fungus Cryptococcus neoformans, two functional this compound transporters, Gmt1 and Gmt2, have been identified. asm.orgnih.govnih.gov These transporters are approximately 63% identical at the amino acid level and can functionally complement the S. cerevisiae vrg4 mutant. nih.gov Biochemical studies indicate that both Gmt1 and Gmt2 have similar kinetic properties and substrate specificities in vitro. asm.orgnih.gov However, they exhibit distinct expression patterns, suggesting potentially different roles in cryptococcal biology. asm.orgnih.gov Deletion of GMT1 affects capsule size and induction, while deletion of GMT2 does not significantly alter the capsule. asm.orgnih.gov GMTs are considered potential targets for antifungal therapies due to their essential role in fungal cell wall synthesis and virulence in many pathogenic fungi, including Candida albicans and Aspergillus nidulans, and their absence in mammals. researchgate.netnih.govoup.comoup.com Candida albicans has a single essential Vrg4 homolog. nih.govnih.gov Aspergillus nidulans has two VRG4-like genes, gmtA and gmtB, both thought to encode functional transporters. nih.govoup.com
Protozoan this compound Transporters (e.g., Leishmania LPG2)
In protozoan parasites, such as Leishmania, this compound transporters are critical for the synthesis of abundant surface glycoconjugates like lipophosphoglycan (LPG), which are important for virulence. researchgate.netacs.orgasm.orgfrontiersin.orgpnas.org The LPG2 gene in Leishmania encodes the Golgi this compound transporter. researchgate.netacs.orgasm.orgfrontiersin.orgnih.govacs.org LPG2 is a defining member of a family of eukaryotic NSTs. acs.orgnih.gov It functions as a this compound transporter, mediating uptake into the Golgi lumen where it is required for the assembly of disaccharide-phosphate repeats in LPG and other phosphoglycans. researchgate.netasm.orgfrontiersin.orgpnas.org LPG2 has been shown to act as an autonomous transporter and can mediate this compound transport when expressed in mammalian cells. acs.orgnih.gov Interestingly, Leishmania major LPG2 is multifunctional and can transport GDP-arabinose and GDP-fucose in addition to this compound, although with varying efficiency depending on the assay. asm.orgacs.orgnih.govacs.org LPG2 in Leishmania is reported to function as a hexameric complex. acs.orgnih.govnih.gov Loss of LPG2 in Leishmania leads to a deficiency in phosphoglycans and attenuated virulence in mammalian hosts. oup.comnih.govasm.orgfrontiersin.orgpnas.org
Transport Regulation and Trafficking (e.g., ER-Golgi Cycling)
The localization and activity of GMTs can be subject to regulation. In Saccharomyces cerevisiae, the localization of Vrg4p to the Golgi depends on a lysine-rich C-terminal motif that interacts with COPI coats, suggesting retrieval from the ER. researchgate.net Vrg4p is thought to cycle between the Golgi and ER. researchgate.net While the precise mechanisms regulating this compound transporter trafficking and activity are still under investigation, studies on other NSTs suggest that factors like protein-substrate interactions, oligomerization state (e.g., dimerization or hexamerization), and interactions with glycosyltransferases may play regulatory roles. acs.orgnih.govnih.govnih.govresearchgate.net The requirement for short-chain lipids in activating the yeast Vrg4 transporter has also been suggested as a possible regulatory mechanism within the dynamic Golgi membrane environment. nih.govnih.gov
Regulatory Mechanisms of Guanosine Diphosphate Mannose Homeostasis
Enzymatic Control of GDP-Man Pool Size
The primary enzyme responsible for GDP-mannose synthesis is GDP-mannose pyrophosphorylase (GDP-MP), also known as mannose-1-phosphate guanylyltransferase (GMPP) ontosight.ainih.gov. This enzyme catalyzes the reversible reaction between mannose-1-phosphate and GTP to produce GDP-mannose and pyrophosphate ontosight.ainih.gov. The activity of GDP-MP is a key determinant of the cellular GDP-mannose pool size.
In humans, this enzyme activity is primarily associated with GMPPB (GDP-mannose pyrophosphorylase B) researchgate.netfrontiersin.org. The reaction catalyzed by GMPPB is a critical step in the de novo synthesis pathway of GDP-mannose frontiersin.org. The availability of its substrates, mannose-1-phosphate and GTP, can influence the reaction rate. Mannose-1-phosphate is typically derived from mannose-6-phosphate (B13060355) through the action of phosphomannomutase (PMM) oup.com. Mannose-6-phosphate can be generated from free mannose by hexokinase or from fructose-6-phosphate (B1210287) by phosphomannose isomerase (PMI) oup.comnih.gov.
Studies in Leishmania mexicana have shown that GDP-MP in this organism self-associates to form an enzymatically active hexamer, although it can dissociate into trimers and monomers under certain conditions researchgate.net. This self-association might play a role in regulating its activity or stability researchgate.net.
Allosteric Regulation of this compound Synthesis (e.g., GMPPA-GMPPB complex)
A significant layer of regulation for GDP-mannose synthesis in humans involves the interaction between the catalytically active enzyme GMPPB and its catalytically inactive paralogue, GMPPA (GDP-mannose pyrophosphorylase A) researchgate.netfrontiersin.orgnih.gov. GMPPA acts as a regulatory subunit that can bind to GMPPB, forming a complex researchgate.netfrontiersin.orgnih.gov.
Research, including cryo-EM structures of the human GMPPA-GMPPB complex, has revealed that GMPPA has a higher affinity for GDP-mannose than GMPPB researchgate.netnih.gov. Upon binding of GDP-mannose to GMPPA, GMPPA allosterically inhibits the catalytic activity of GMPPB researchgate.netfrontiersin.orgnih.gov. This occurs through a unique C-terminal loop of GMPPA that interacts with GMPPB researchgate.netnih.gov. This mechanism allows GMPPA to function as a cellular sensor for GDP-mannose levels, providing a feedback inhibition loop that prevents excessive production of GDP-mannose when its levels are sufficient ontosight.airesearchgate.netnih.gov.
Disruption of the interaction between GMPPA and GMPPB or the binding of GDP-mannose to GMPPA has been shown to lead to developmental abnormalities in zebrafish, analogous to phenotypes observed in individuals with GMPPA or GMPPB mutations, highlighting the physiological importance of this allosteric regulation researchgate.netnih.gov. The absence of GMPPA can lead to increased GDP-mannose levels and altered protein glycosylation frontiersin.org.
In addition to allosteric regulation by GDP-mannose binding to GMPPA, GMPPB activity can also be regulated by ubiquitination. This post-translational modification represents another level of control over GDP-mannose supply frontiersin.org. Studies have shown that the E3 ubiquitin ligase TRIM67 interacts with GMPPB, and knockdown of TRIM67 reduces GMPPB ubiquitination, suggesting TRIM67 as a candidate E3 ligase for this process frontiersin.org. Inhibition of GMPPB ubiquitination has been observed to decrease its enzymatic activity frontiersin.org.
Transcriptional and Translational Control of this compound Metabolic Enzymes
The cellular levels of enzymes involved in GDP-mannose metabolism, including GMPPB and enzymes in the upstream mannose pathway, can be regulated at the transcriptional and translational levels. This allows for longer-term adaptation of GDP-mannose synthesis capacity in response to cellular needs or environmental changes.
Studies in plants, specifically focusing on the D-mannose/L-galactose pathway for L-ascorbic acid (vitamin C) biosynthesis which utilizes GDP-mannose as an intermediate, have demonstrated that the expression of genes encoding key enzymes in this pathway, such as GDP-mannose pyrophosphorylase (GMP), correlates with the levels of the end product inia.gob.pemdpi.com. This suggests that transcriptional activation and corresponding translation of these enzymes play a primary role in controlling metabolic flux through the pathway and influencing the pool size of intermediates like GDP-mannose inia.gob.pe.
Research in yeast has shown that conditional knockdown of genes related to GDP-mannose synthesis or utilization can lead to altered levels of numerous transcripts, indicating a broader transcriptional response linked to maintaining glycosylation homeostasis nih.gov. This suggests complex regulatory networks involving transcription factors that respond to changes in GDP-mannose metabolism nih.govmdpi.comnih.gov.
Translational control, which affects the rate at which mRNA is translated into protein, can also influence the abundance of GDP-mannose metabolic enzymes. While less extensively studied specifically for this compound enzymes compared to transcriptional regulation, translational regulation is a general mechanism for controlling protein levels and can provide a more rapid response than transcriptional changes oup.com. For example, studies on protein levels of GMPPB in the prefrontal cortex of depressed patients and a mouse model of stress showed increased protein abundance without a corresponding increase in RNA abundance, hinting at potential post-transcriptional or translational regulatory mechanisms frontiersin.org.
Molecular Basis of Pathologies Associated with Guanosine Diphosphate Mannose Metabolism
Congenital Disorders of Glycosylation (CDG) Type I
Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic disorders characterized by defects in the synthesis and processing of glycans. CDG Type I specifically involves defects in the assembly of the lipid-linked oligosaccharide (LLO) precursor (Glc₃Man₉GlcNAc₂-PP-Dol) in the endoplasmic reticulum (ER) or its transfer to nascent proteins thieme-connect.comgenome.jp. Several subtypes of CDG Type I are directly associated with impaired GDP-Man metabolism.
CDG-Ia, also known as PMM2-CDG, is the most common subtype of CDG and is caused by mutations in the PMM2 gene, which encodes phosphomannomutase 2 wikipedia.orgcdghub.comthieme-connect.comglycoforum.gr.jpnih.gov. PMM2 catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a critical step preceding the synthesis of this compound by GMPP cdghub.comresearchgate.net. Mutations in PMM2 lead to reduced PMM2 enzyme activity, resulting in a decreased supply of Man-1-P and consequently, impaired synthesis of this compound spandidos-publications.comresearchgate.netcsic.es. This reduction in the cellular this compound pool is a primary molecular defect in CDG-Ia spandidos-publications.comnih.govoup.comresearchgate.netoup.com.
Research findings have demonstrated significantly lower levels of this compound in fibroblasts from patients with CDG-Ia compared to control fibroblasts. For instance, normal fibroblasts were reported to have an average of 23.5 pmol this compound/10⁶ cells, whereas PMM-deficient fibroblasts had only 2.3–2.7 pmol/10⁶ cells oup.comresearchgate.net. Supplementation of cell cultures with mannose has been shown to increase this compound levels in PMM-deficient cells, partially correcting the glycosylation defect spandidos-publications.comoup.comresearchgate.netoup.comoup.com.
Here is a table summarizing reported this compound levels in fibroblasts from normal individuals and patients with certain CDG subtypes:
| Cell Type | Condition | Average this compound Level (pmol/10⁶ cells) | Source |
| Normal Fibroblasts | Standard Culture | 23.5 | oup.comresearchgate.net |
| PMM-deficient Fibroblasts | Standard Culture | 2.3–2.7 | oup.comresearchgate.net |
| PMM-deficient Fibroblasts | + 1 mM Mannose | ~15.5 | oup.comresearchgate.net |
| PMI-deficient Fibroblasts | Standard Culture | 4.6 | oup.comresearchgate.net |
| PMI-deficient Fibroblasts | + 1 mM Mannose | 24.6 | oup.comresearchgate.net |
| CDG-Ie Fibroblasts | Standard Culture | Normal | oup.comresearchgate.net |
| CDG-Ie Fibroblasts | + Mannose | Unaffected | oup.comresearchgate.net |
CDG-Ib is caused by mutations in the MPI gene, encoding phosphomannose isomerase (PMI) wikipedia.orgthieme-connect.comglycoforum.gr.jpoup.com. PMI catalyzes the interconversion of fructose-6-phosphate (B1210287) and mannose-6-phosphate, linking the glycolysis pathway to this compound synthesis wikipedia.orgasm.org. A deficiency in PMI activity reduces the production of Man-6-P from Fru-6-P, thereby limiting the substrate available for subsequent conversion to Man-1-P and this compound glycoforum.gr.jpoup.comoup.com. This leads to a reduced cellular this compound pool, similar to what is observed in CDG-Ia thieme-connect.comoup.comresearchgate.net.
Studies have shown that PMI-deficient fibroblasts also exhibit lower this compound levels. Supplementation with mannose effectively bypasses the PMI block, as mannose can be directly phosphorylated to mannose-6-phosphate by hexokinase, subsequently entering the pathway for this compound synthesis glycoforum.gr.jpoup.com. This mannose supplementation has been shown to restore this compound levels and correct the glycosylation defects in CDG-Ib patients glycoforum.gr.jpoup.comresearchgate.netoup.com.
CDG-Ik is caused by mutations in the ALG1 gene, which encodes a β-1,4-mannosyltransferase located in the ER membrane frontiersin.orgnih.govcdgcare.orgcdghub.com. ALG1 is responsible for adding the first mannose residue, using this compound as the donor substrate, to the growing N-acetylglucosamine (GlcNAc)₂-PP-dolichol lipid carrier on the cytoplasmic side of the ER membrane frontiersin.orgnih.govacgg.asia. Defects in ALG1 impair this initial mannosylation step in the assembly of the LLO precursor nih.govnih.gov.
While the primary defect in CDG-Ik is in the ALG1 enzyme itself, the reduced activity leads to inefficient utilization of this compound in this specific step of LLO synthesis. This can indirectly impact the dynamics of the this compound pool or, more directly, lead to a bottleneck in the N-glycosylation pathway due to insufficient Man₁GlcNAc₂-PP-dolichol formation nih.gov. Overexpression of GDP-mannose synthase has been shown to largely correct the ALG1 phenotype in some studies, suggesting that increasing the this compound pool can help overcome the enzyme deficiency nih.gov.
CDG-Ie is caused by mutations in the DPM1 gene, encoding the catalytic subunit of dolichol-phosphate-mannose synthase jci.orgjci.orgcapes.gov.brresearchgate.netnih.gov. This enzyme catalyzes the synthesis of Dol-P-Man from this compound and dolichol phosphate (B84403) (Dol-P) on the cytoplasmic face of the ER jci.orgjci.org. Dol-P-Man is an essential mannose donor for the later stages of LLO assembly on the luminal side of the ER, as well as for GPI anchor synthesis and C-mannosylation jci.org.
Mutations in DPM1 result in significantly reduced Dol-P-Man synthase activity jci.orgcapes.gov.brresearchgate.net. This deficiency leads to a shortage of Dol-P-Man, impairing the completion of the LLO structure jci.orgnih.gov. Interestingly, studies on fibroblasts from CDG-Ie patients have reported normal levels of the this compound pool, suggesting that the primary issue is the utilization of this compound for Dol-P-Man synthesis rather than a defect in this compound production itself oup.comresearchgate.net. However, the apparent Km for this compound in Dol-P-Man synthesis was found to be significantly higher in microsomes from CDG-Ie fibroblasts, indicating reduced enzyme affinity for its substrate jci.orgcapes.gov.brresearchgate.net.
In CDG Type I subtypes linked to this compound metabolism (CDG-Ia, CDG-Ib, CDG-Ik, CDG-Ie), the core molecular consequence is a deficiency or impaired utilization of this compound or its derivative, Dol-P-Man, leading to insufficient synthesis of the complete Glc₃Man₉GlcNAc₂-PP-Dol LLO precursor jci.orgthieme-connect.comnih.gov.
In CDG-Ia and CDG-Ib, the reduced cellular this compound pool directly limits the substrates available for both the initial mannosylation steps on the cytoplasmic side of the ER (catalyzed by ALG1, ALG2, ALG11) and for Dol-P-Man synthesis spandidos-publications.comthieme-connect.com. This results in the accumulation of truncated LLO intermediates, such as GlcNAc₂-PP-Dol and Man₅GlcNAc₂-PP-Dol jci.orgnih.govnih.gov.
In CDG-Ik, the defective ALG1 enzyme leads to inefficient transfer of the first mannose from this compound, causing an accumulation of the GlcNAc₂-PP-Dol substrate nih.gov. In CDG-Ie, the deficiency in Dol-P-Man synthesis due to DPM1 mutations directly limits the Dol-P-Man available for adding the final four mannose residues and three glucose residues to the LLO on the luminal side of the ER, also resulting in the accumulation of truncated LLO species, specifically Man₅GlcNAc₂-PP-Dol jci.orgnih.gov.
The consequence of these LLO synthesis defects is the reduced transfer of complete or partially assembled glycans to nascent proteins during N-glycosylation spandidos-publications.comcdghub.comthieme-connect.comnih.gov. This hypoglycosylation affects the structure, function, and trafficking of numerous glycoproteins, leading to the diverse and often severe clinical manifestations observed in CDG Type I patients spandidos-publications.comcdghub.com.
Involvement in Microbial Virulence Mechanisms
This compound and its metabolic pathways are also critical for the virulence of various microbial pathogens, including fungi, bacteria, and protozoa. Mannose-containing glycoconjugates are essential components of microbial cell walls, capsules, and surface molecules that play crucial roles in host interaction, immune evasion, and pathogenesis asm.orgmdpi.comembopress.orgoup.comoup.com.
In fungi, this compound is a primary mannose donor required for the synthesis of cell wall mannoproteins and mannan (B1593421), which are vital for maintaining cell wall integrity, morphogenesis, and interacting with the host immune system asm.orgmdpi.comoup.comnih.gov. Enzymes involved in this compound biosynthesis, such as PMI and GMPP, have been shown to be essential for fungal growth, cell wall integrity, and virulence in species like Aspergillus flavus and Fusarium oxysporum asm.orgmdpi.com. Deletion of the GMPP gene in Sclerotinia sclerotiorum leads to defects in growth, cell wall integrity, and attenuated virulence nih.gov.
In protozoan parasites like Leishmania, this compound is essential for the synthesis of various mannose-containing glycoconjugates, including lipophosphoglycan (LPG), proteophosphoglycans, GPI anchors, and N-glycans, all of which are important for parasite survival and virulence within the host researchgate.netembopress.orgasm.org. Disruption of this compound biosynthesis, for example, through the deletion of the GDPMP gene (encoding GMPP), renders Leishmania mexicana unable to infect macrophages or mice, highlighting the critical role of this compound in their pathogenicity embopress.org.
In bacteria, this compound is a precursor for the synthesis of various polysaccharides, glycolipids, and components of lipopolysaccharides (LPS), which are key virulence factors pnas.orgmdpi.com. For instance, this compound is a substrate for the synthesis of mannosylfructose, a disaccharide involved in the metabolism of Agrobacterium tumefaciens, a plant pathogen pnas.org. This compound is also a precursor for the synthesis of GDP-fucose reactome.orgnih.gov, and fucose-containing structures are found in the LPS O-antigens of some pathogenic bacteria, contributing to their virulence mdpi.com. Enzymes involved in this compound metabolism are therefore potential targets for the development of novel antimicrobial therapies asm.orgoup.com.
Significance in Parasite Glycoconjugate Synthesis (e.g., Trypanosoma, Leishmania, Plasmodium)
This compound is also indispensable for the synthesis of various glycoconjugates in parasitic protozoa, including species from the genera Trypanosoma, Leishmania, and Plasmodium. These glycoconjugates are often located on the parasite's cell surface and play critical roles in host-parasite interactions, immune evasion, and virulence embopress.orgparasite-journal.orgresearchgate.net.
In Leishmania species, which cause leishmaniasis, this compound is a prerequisite for the biosynthesis of abundant mannose-rich glycoconjugates such as lipophosphoglycan (LPG), proteophosphoglycans (PPGs), glycosylphosphatidylinositol (GPI) anchors, and glycoinositolphospholipids (GIPLs) embopress.orgcapes.gov.brparasite-journal.orgembopress.org. These molecules are considered essential for parasite virulence parasite-journal.orgfrontiersin.org. Studies in Leishmania mexicana have demonstrated that GDP-mannose pyrophosphorylase (GDPMP) is required for virulence but not necessarily for viability in culture embopress.orgcapes.gov.br. Deletion of the GDPMP gene in L. mexicana resulted in mutants completely lacking mannose-containing glycoproteins and glycolipids, rendering the parasites unable to infect macrophages or mice embopress.orgcapes.gov.br. This highlights this compound biosynthesis as a crucial virulence pathway in these human pathogens embopress.orgcapes.gov.br.
Trypanosoma brucei, the causative agent of African trypanosomiasis, also relies heavily on this compound for the synthesis of its glycosylphosphatidylinositol (GPI) anchors and protein N-glycosylation, which are critical for the parasite's survival and immune evasion, particularly the variant surface glycoprotein (B1211001) (VSG) coat researchgate.netresearchgate.net. The de novo pathway for this compound synthesis from glucose and a salvage pathway from mannose contribute to the parasite's this compound pool researchgate.netresearchgate.net. While the de novo pathway is the major source under physiological conditions, supplementation with mannose can relieve the dependence on key enzymes like phosphomannose isomerase researchgate.net. Genetic disruption studies have shown that enzymes in the this compound biosynthetic pathway are essential for T. brucei growth researchgate.netresearchgate.net.
While the provided search results focus primarily on Leishmania and Trypanosoma, the fundamental role of this compound as a mannose donor in eukaryotic glycosylation pathways suggests its importance in Plasmodium species for the synthesis of essential glycoconjugates, although specific details were not extensively covered in the provided snippets.
Links to Other Disease States at the Molecular Level (e.g., Cancer, Neurodegenerative Disorders, Infectious Diseases via Glycosylation)
Beyond its direct role in microbial and parasitic pathogenicity, dysregulation of this compound metabolism and the resulting alterations in glycosylation are implicated in various human diseases at the molecular level.
Congenital Disorders of Glycosylation (CDGs) represent a group of genetic diseases caused by defects in glycosylation pathways, many of which involve the synthesis or utilization of this compound spandidos-publications.comresearchgate.netru.nl. CDG type Ia (PMM2-CDG), the most common type, is caused by mutations in the PMM2 gene, encoding phosphomannomutase 2. This deficiency leads to decreased conversion of mannose-6-phosphate to mannose-1-phosphate, resulting in limited synthesis of this compound spandidos-publications.comresearchgate.netoup.com. The reduced availability of this compound impairs protein N-glycosylation, affecting the structure and function of numerous glycoproteins essential for development and neurological function spandidos-publications.comresearchgate.net. Patients with CDG-Ia often present with severe neurological disabilities and multisystem involvement spandidos-publications.comoup.compnas.org. Studies using cultured fibroblasts from CDG patients have shown that deficiencies in enzymes like phosphomannomutase and phosphomannose isomerase lead to lowered cellular this compound levels, which can be partially corrected by mannose supplementation researchgate.net.
Aberrant glycosylation, which can stem from altered nucleotide sugar metabolism including this compound availability, is also linked to cancer researchgate.netnih.gov. Changes in the glycosylation patterns of cell surface proteins and lipids are a hallmark of many cancers and can influence cell growth, metastasis, and immune recognition researchgate.net. While 2-deoxy-D-glucose (2DG), a glucose analog, is known to interfere with glycolysis, it also disrupts protein glycosylation by competing with mannose, leading to the incorporation of GDP-2DG instead of this compound into glycans researchgate.net. This can result in misfolded glycoproteins and endoplasmic reticulum stress, contributing to the anti-cancer effects of 2DG researchgate.net.
Furthermore, altered glycosylation is increasingly recognized for its potential involvement in neurodegenerative disorders, although the specific links to this compound metabolism at the molecular level require further detailed investigation. The critical role of glycosylation in neuronal development and function suggests that disruptions in this compound supply could have detrimental effects on the nervous system.
Infectious diseases, beyond those directly caused by fungal and parasitic pathogens, can also be influenced by host glycosylation processes that rely on this compound. Glycans on host cell surfaces can serve as receptors for pathogens, and alterations in these structures due to changes in this compound metabolism could affect susceptibility or resistance to infection. Additionally, some pathogens can manipulate host glycosylation pathways.
Table summarizing the link between this compound metabolism and selected disease states:
| Disease State | Molecular Link to this compound Metabolism | Consequences |
| Fungal Pathogenicity (C. neoformans) | Essential for synthesis of capsular polysaccharides (GXM, GXMGal) via specific transporters (Gmt1, Gmt2). nih.govnih.govmdpi.com | Impaired capsule formation, reduced virulence. nih.govmdpi.com |
| Parasite Glycoconjugate Synthesis (Leishmania) | Required for synthesis of LPG, PPGs, GPI anchors, GIPLs. Essential for virulence (GDPMP). embopress.orgcapes.gov.brparasite-journal.org | Loss of mannose-containing glycoconjugates, inability to infect host cells, avirulence. embopress.orgcapes.gov.br |
| Parasite Glycoconjugate Synthesis (Trypanosoma) | Essential for GPI anchor synthesis and protein N-glycosylation (e.g., VSG). researchgate.netresearchgate.net | Growth defects, impaired immune evasion. researchgate.netresearchgate.net |
| Congenital Disorders of Glycosylation (CDG-Ia) | Deficiency in PMM2 leads to reduced this compound synthesis. spandidos-publications.comresearchgate.netoup.com | Impaired protein N-glycosylation, multisystem developmental and neurological abnormalities. spandidos-publications.comresearchgate.netoup.compnas.org |
| Cancer | Altered glycosylation patterns influenced by nucleotide sugar availability, including this compound. researchgate.netnih.gov | Affects cell growth, metastasis, immune recognition. Interference by analogs like 2DG. researchgate.net |
| Neurodegenerative Disorders | Potential link via critical role of glycosylation in neuronal function. | Possible impaired neuronal development and function due to altered glycosylation. |
Data synthesized from research findings embopress.orgcapes.gov.brnih.govnih.govmdpi.comparasite-journal.orgresearchgate.netresearchgate.netspandidos-publications.comresearchgate.netoup.compnas.orgresearchgate.netnih.gov.
The regulation of this compound levels is crucial for maintaining cellular homeostasis and proper glycosylation. For instance, the activity of human GDP-mannose pyrophosphorylase B (GMPPB) is regulated by its paralogue GMPPA, which acts as an allosteric feedback inhibitor by binding this compound frontiersin.org. Furthermore, ubiquitination has been shown to contribute to the regulation of GMPPB activity, adding another layer of control to this compound supply frontiersin.org.
Advanced Research Methodologies for Guanosine Diphosphate Mannose Studies
Biochemical Assays for Enzyme Activity and Substrate Specificity
Biochemical assays are fundamental tools for characterizing the enzymes that synthesize and utilize GDP-Man, such as GDP-mannose pyrophosphorylase (GDP-MP, also known as mannose-1-phosphate guanylyltransferase, ManC) and various mannosyltransferases. These assays measure enzyme activity by quantifying the rate of substrate conversion to product under controlled conditions. For instance, GDP-mannose pyrophosphorylase catalyzes the formation of this compound from mannose-1-phosphate and GTP. pnas.orgasm.orgnih.gov Assays for this enzyme can monitor the production of mannose-1-phosphate from GDP-mannose and pyrophosphate in the reverse reaction, or the formation of GDP-mannose in the forward reaction. pnas.orgasm.orgfrontiersin.org
A common method for assaying GDP-mannose pyrophosphorylase activity involves coupling the reaction to a pyrophosphatase, which hydrolyzes the pyrophosphate product into inorganic phosphate (B84403). asm.orgfrontiersin.orgmicrobiologyresearch.org The inorganic phosphate can then be quantified using colorimetric methods, such as those involving malachite green, allowing for continuous spectrophotometric monitoring in microtiter plates. asm.orgfrontiersin.orgoup.com This type of assay is suitable for high-throughput screening of potential enzyme inhibitors. researchgate.net
Substrate specificity is determined by testing the enzyme's activity with different potential substrates or substrate analogs. Studies on GDP-mannose pyrophosphorylase have shown it to be highly specific for mannose-1-phosphate and GTP. oup.comwhiterose.ac.uk For mannosyltransferases that use this compound as a donor, substrate specificity assays involve providing the enzyme with this compound and various acceptor molecules (e.g., lipids, proteins, or other carbohydrates) to determine which molecules are mannosylated. oup.comresearchgate.netnih.gov Analogs of this compound, such as GDP-deoxy-mannose derivatives, have been used to probe the substrate binding requirements of mannosyltransferases, revealing the importance of specific hydroxyl groups on the mannose moiety for enzyme-substrate recognition. nih.gov
Data from biochemical assays can provide crucial kinetic parameters, such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vm) or turnover number (kcat). oup.commdpi.com Inhibition studies using these assays can identify compounds that interfere with enzyme activity, providing potential leads for therapeutic development, particularly in the context of pathogens where this compound related enzymes are essential for virulence. asm.orgembopress.orgfrontiersin.org For example, studies on Leishmania mexicana GDP-mannose pyrophosphorylase have characterized its kinetic properties and identified inhibitors, highlighting its potential as a drug target. mdpi.comfrontiersin.org
Table 1: Examples of Kinetic Parameters for Leishmania infantum GDP-Mannose Pyrophosphorylase mdpi.com
| Parameter | Value |
| Vm | 0.6 µM·min⁻¹ |
| Km (Man-1-P) | 15–18 µM |
| Km (GTP) | 15–18 µM |
| kcat | 12.5–13 min⁻¹ |
| kcat/Km | ~0.8 min⁻¹µM⁻¹ |
Structural Biology Approaches for this compound Related Proteins
Structural biology techniques provide three-dimensional information about the proteins involved in this compound metabolism, offering insights into their mechanisms of action, substrate binding sites, and interactions with other molecules.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic structure of proteins. By obtaining crystals of a protein involved in this compound pathways, researchers can diffract X-rays through the crystal to generate a diffraction pattern that can be computationally converted into a 3D electron density map. This map reveals the positions of atoms in the protein.
Crystallography has been used to study enzymes like GDP-mannose pyrophosphorylase. Structures of GDP-mannose pyrophosphorylase from organisms like Thermotoga maritima have been solved in various states, including in complex with substrates (mannose-1-phosphate or GTP) and the product (this compound) bound with magnesium ions. rcsb.org These structures show the enzyme organized into distinct domains and provide details about the active site and how the substrates and product bind. rcsb.org The structure of Escherichia coli GDP-mannose glycosyl hydrolase in complex with GDP and Mg²⁺ has also been determined, providing insights into its catalytic cycle and how it cleaves GDP-mannose. acs.orgnih.gov
These structural studies can reveal crucial residues involved in substrate recognition, catalysis, and cofactor binding. For instance, the structure of Arabidopsis thaliana GDP-mannose 4,6-dehydratase in complex with GDP and GDP-rhamnose revealed the ligand binding site and conformational changes upon ligand binding. psu.edu
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the determination of the structures of large protein complexes or membrane proteins that may be difficult to crystallize. In this technique, a sample is rapidly frozen in a thin layer of amorphous ice, and electron micrographs are collected from many individual particles. Computational methods are then used to reconstruct a 3D map of the protein structure.
Cryo-EM has been applied to study the human GMPPA-GMPPB complex, which is responsible for this compound synthesis. nih.govresearchgate.net Structures of this complex in the presence of this compound or GTP have been determined, revealing how the catalytically inactive subunit GMPPA interacts with the active subunit GMPPB and allosterically regulates its activity through this compound binding. nih.govresearchgate.net This provides a structural basis for understanding how cellular this compound levels are maintained. nih.govresearchgate.net Cryo-EM has also been used to study the structure of leishmanial GDP-mannose pyrophosphorylase in complex with GTP. pdbj.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For this compound research, NMR can be used to study the conformation of this compound itself, its interactions with proteins, and the dynamics of proteins that bind to it.
Saturation Transfer Difference (STD) NMR is particularly useful for studying ligand-protein interactions, even with weak binding affinities. griffith.edu.aunih.gov STD NMR experiments have been used to investigate the binding of this compound to the Aspergillus GDP-mannose transporter. griffith.edu.aunih.gov These studies can identify which parts of the this compound molecule are in close contact with the protein, providing an "epitope map" of the binding interface. griffith.edu.au Competition STD NMR experiments can also be performed to assess the binding affinity of this compound analogs or competing molecules. griffith.edu.au
NMR has also been used in conjunction with X-ray crystallography and mutagenesis to study the catalytic cycle of enzymes like GDP-mannose glycosyl hydrolase, providing dynamic information that complements the static structural data. acs.orgnih.gov
Genetic Manipulation Techniques in Model Organisms
Genetic manipulation techniques in model organisms are essential for understanding the biological roles of this compound in vivo. By altering the genes involved in this compound synthesis, transport, or utilization, researchers can observe the resulting phenotypic consequences.
Gene Deletion and Knockdown Studies
Gene deletion (creating null mutants) and gene knockdown (reducing gene expression, often using techniques like RNA interference or conditional promoters) are powerful methods to assess the necessity of a gene product for cellular processes or organismal development.
Studies involving the deletion or knockdown of genes encoding enzymes in the this compound synthesis pathway, such as GDP-mannose pyrophosphorylase (ManC/GMP) and phosphomannomutase (ManB/PMM), have been conducted in various model organisms. In fungi like Saccharomyces cerevisiae and Candida albicans, deletion of the GDP-mannose pyrophosphorylase gene is lethal, highlighting the essential role of this compound in these organisms, likely due to disrupted glycoconjugate biosynthesis. embopress.org In contrast, deletion of the GDP-mannose pyrophosphorylase gene in the parasite Leishmania mexicana did not affect viability in culture but resulted in a complete loss of virulence, demonstrating the crucial role of this compound in host-parasite interactions. researchgate.netembopress.org
In plants, mutations in genes involved in this compound synthesis, such as VTC1 (encoding GDP-mannose pyrophosphorylase), lead to reduced ascorbic acid levels, revealing a role for this compound in vitamin C biosynthesis. pnas.org
Gene knockdown studies using techniques like siRNA have been employed to reduce the expression of genes related to this compound. For example, knockdown of genes involved in GDP-fucose synthesis, which uses this compound as a precursor, such as GDP-mannose 4,6-dehydratase (GMD), has been performed in antibody-producing cells to alter glycosylation patterns. nih.govresearchgate.netsaludcastillayleon.es Combining knockdown of multiple genes in the pathway can have synergistic effects on downstream processes. nih.govresearchgate.net
In Streptomyces coelicolor, knockdown or mutation of genes encoding enzymes in the GDP-mannose synthesis pathway, including GDP-mannose pyrophosphorylase and phosphomannomutase, resulted in phenotypes such as increased susceptibility to antibiotics, indicating the importance of this pathway for cell wall integrity and defense mechanisms. microbiologyresearch.orgwhiterose.ac.ukmicrobiologyresearch.orgresearchgate.net The inability to completely knock out GDP-mannose pyrophosphorylase activity in S. coelicolor suggests its essentiality for growth in this organism. whiterose.ac.ukmicrobiologyresearch.org
Studies in yeast using conditional knockdown of genes related to this compound synthesis or transport (e.g., SEC53 for phosphomannomutase and VRG4 for the Golgi GDP-mannose transporter) have revealed significant changes in the expression levels of numerous other genes, highlighting the broad impact of this compound availability on cellular processes and gene regulation. oup.com
Table 2: Phenotypes Associated with Genetic Alterations in this compound Pathways
| Organism | Gene/Enzyme | Genetic Alteration | Observed Phenotype | Source |
| Saccharomyces cerevisiae, Candida albicans | GDP-mannose pyrophosphorylase (GDPMP) | Deletion | Lethality | embopress.org |
| Leishmania mexicana | GDP-mannose pyrophosphorylase (GDPMP) | Deletion | Loss of virulence, viable in culture | researchgate.netembopress.org |
| Arabidopsis thaliana | GDP-mannose pyrophosphorylase (VTC1) | Mutation | Reduced ascorbic acid levels | pnas.org |
| Streptomyces coelicolor | GDP-mannose pyrophosphorylase (ManC/GMP), Phosphomannomutase (ManB/PMM) | Knockdown/Mutation | Increased antibiotic susceptibility, altered colony morphology, growth defects | microbiologyresearch.orgwhiterose.ac.ukmicrobiologyresearch.orgresearchgate.net |
| Yeast | Phosphomannomutase (SEC53), Golgi GDP-mannose transporter (VRG4) | Conditional Knockdown | Altered expression of numerous genes | oup.com |
Overexpression Systems
Overexpression systems are widely used to produce sufficient quantities of this compound metabolizing enzymes for biochemical and structural studies. This involves introducing the gene encoding the target enzyme into a host organism, such as Escherichia coli or Saccharomyces cerevisiae, and inducing high levels of protein expression. oup.comoup.comresearchgate.net
For example, overexpression of GDP-mannose pyrophosphorylase (GDP-MP), the enzyme catalyzing the synthesis of this compound from mannose-1-phosphate and GTP, has been successfully achieved in E. coli and S. cerevisiae. oup.comoup.comnih.gov Overexpression of the S. cerevisiae gene MPG1 (encoding GDP-MP) in yeast mutants with glycosylation defects has been shown to increase cellular this compound levels and partially restore protein N-glycosylation. nih.gov Similarly, overexpression of the KlPSA1 gene, encoding GDP-mannose pyrophosphorylase in Kluyveromyces lactis, enhanced heterologous protein secretion and restored O-glycosylation defects. oup.com Overexpression of GDP-MP from Leishmania mexicana in E. coli has also been reported, allowing for purification and characterization of the enzyme. researchgate.net
Overexpression systems are also valuable for studying nucleotide sugar transporters, which are members of the SLC35 family. mdpi.com Expressing these transporters in bacterial hosts like E. coli allows for functional and structural studies, including the measurement of transport kinetics. mdpi.com
Mutagenesis for Structure-Function Analysis
Mutagenesis is a powerful technique to investigate the relationship between the structure of this compound interacting proteins (enzymes and transporters) and their function. By introducing specific changes (mutations) into the gene sequence, researchers can alter the amino acid sequence of the protein and study the effects on its catalytic activity, substrate binding, or interaction with other molecules.
Site-directed mutagenesis has been employed to identify critical amino acid residues involved in the catalytic mechanism and substrate specificity of enzymes that utilize or modify this compound. For instance, studies on GDP-mannose-3',5'-epimerase (GME), an enzyme involved in vitamin C biosynthesis in plants that uses this compound as a substrate, have utilized site-directed mutagenesis to propose key residues responsible for epimerization. acs.orgnih.gov Structural analysis coupled with mutagenesis suggested C145 and K217 as the acid/base pair involved in the epimerization reactions catalyzed by GME. acs.orgnih.gov
Mutagenesis can also be applied to study this compound transporters to understand how specific residues affect substrate recognition and transport efficiency. While not specifically detailed for this compound transporters in the provided text, mutagenesis has been used to reveal structure-function relationships in other membrane transport systems. mdpi.com
Metabolomic and Glycomic Profiling Techniques
Analyzing the levels of this compound and its related metabolites (metabolomics) and the structures of glycoconjugates (glycomics) provides insights into the dynamics of this compound metabolism and its impact on cellular glycosylation.
Quantification of Nucleotide Sugar Pools (e.g., 31P MRS, HPLC)
Accurate quantification of nucleotide sugar pools, including this compound, is essential for understanding their availability for glycosylation and other metabolic pathways. Various analytical techniques are used for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying nucleotide sugars. nih.govsci-hub.sejhu.edudoi.orgnih.govresearchgate.netthermofisher.com HPLC coupled with UV detection is common, although isobaric nucleotide sugars can coelute, making individual quantification challenging in some cases. thermofisher.comresearchgate.net To overcome this, ion-pair chromatography on reversed-phase columns is often employed to improve separation. nih.govsci-hub.sejhu.edudoi.orgresearchgate.net
More advanced techniques combine HPLC with mass spectrometry (MS), such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). doi.orgnih.govresearchgate.netresearchgate.netoup.com LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, offers high sensitivity, specificity, and the ability to unambiguously identify and quantify nucleotide sugars in complex biological samples. nih.govresearchgate.netoup.com This method is less susceptible to interference from non-sugar nucleotide contaminants compared to UV detection. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including 31P MRS, can also be used for studying sugar nucleotide metabolism and flux, often in conjunction with labeled sugars. nih.govsci-hub.sejhu.edu LC-NMR hyphenation allows for on-line analysis and structural characterization of nucleotide sugars and intermediates. nih.govsci-hub.se
Other techniques mentioned for nucleotide sugar analysis include High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection (PAD) or UV detection, and Capillary Electrophoresis (CE), which can be coupled to MS. jhu.edunih.govthermofisher.com
In Vitro Enzymatic Synthesis and Regeneration of this compound
The enzymatic synthesis and regeneration of this compound in vitro are valuable for research purposes, including enzyme characterization, high-throughput screening, and the synthesis of labeled this compound or related glycoconjugates.
Enzymatic synthesis of this compound typically involves GDP-mannose pyrophosphorylase (ManC or GDP-MP) catalyzing the reaction between mannose-1-phosphate and GTP. oup.comoup.comnih.gov In vitro systems can utilize purified or overexpressed enzymes. oup.comresearchgate.netnih.gov
To improve efficiency and reduce costs, multi-enzyme cascades have been developed for the in vitro production and regeneration of this compound. One such cascade starts from mannose and polyphosphate, using enzymes like glucokinase, phosphomannomutase, mannose-1-phosphate guanyltransferase, inorganic pyrophosphatase, and polyphosphate kinase. nih.gov This allows for the regeneration of GDP and ATP, which are cofactors in the pathway, making the process more sustainable. nih.gov Such cascades can be coupled with glycosyltransferases to synthesize specific glycoconjugates in vitro, demonstrating efficient nucleotide sugar regeneration. nih.gov
High-Throughput Screening for Modulators of this compound Metabolism
High-throughput screening (HTS) is used to identify compounds that can modulate the activity of enzymes involved in this compound synthesis, modification, or utilization. Modulators could be potential therapeutic agents or tools for studying this compound pathway function.
HTS assays typically involve miniaturized reactions and automated detection systems to screen large libraries of compounds. For enzymes like GDP-mannose pyrophosphorylase or mannosyltransferases that use this compound, assays can be designed to measure enzyme activity by monitoring the consumption of substrates (like this compound) or the production of products. nih.gov
Cross Organismal Perspectives on Guanosine Diphosphate Mannose Biology
Comparative Analysis of GDP-Man Pathways in Eukaryotes (Plants, Fungi, Animals, Protozoa)
The biosynthesis of this compound is a highly conserved pathway across eukaryotes, typically starting from fructose-6-phosphate (B1210287). This monosaccharide is converted to mannose-6-phosphate (B13060355) by phosphomannose isomerase (PMI). Mannose-6-phosphate is then converted to mannose-1-phosphate by phosphomannomutase (PMM). Finally, this compound pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase (MPG), catalyzes the reaction between mannose-1-phosphate and GTP to produce this compound and pyrophosphate (PPi) wikipedia.orgmdpi.comnih.govresearchgate.netfrontiersin.org.
While the core pathway is conserved, there are some variations and additional steps depending on the organism and the specific metabolic context. For instance, in plants, this compound is not only a precursor for glycosylation but also plays a role in the biosynthesis of ascorbic acid (vitamin C) through the Smirnoff-Wheeler pathway researchgate.netpnas.orgoup.commdpi.com. In this pathway, this compound is converted to GDP-L-galactose by GDP-mannose 3,5-epimerase (GM35E) nih.govfrontiersin.orgpnas.org. GDP-L-galactose then enters the downstream steps leading to ascorbic acid synthesis mdpi.com.
In protozoa like Leishmania, this compound is essential for the synthesis of unique mannose-rich glycoconjugates such as lipophosphoglycan (LPG), proteophosphoglycans (PPGs), glycosylphosphatidylinositol (GPI) anchors, and glycoinositolphospholipids (GIPLs), which are crucial for parasite survival and virulence researchgate.netnih.govembopress.org. The biosynthesis pathway in Leishmania also involves PMI, PMM, and GMPP nih.govresearchgate.netembopress.org.
Fungi heavily rely on this compound for cell wall synthesis, particularly for the production of mannans and galactomannans, as well as for protein glycosylation and GPI anchor synthesis mdpi.complos.orgasm.orgmdpi.com. The core biosynthetic enzymes are present and essential in most fungal species oup.comembopress.org.
In animals, this compound is primarily involved in protein N- and O-glycosylation and GPI anchor synthesis pnas.orgoup.com. While the de novo synthesis from glucose via PMI, PMM, and GMPP is a major source, mammalian cells can also directly utilize extracellular mannose, which is transported into the cell and contributes significantly to glycoprotein (B1211001) biosynthesis oup.comoup.com.
The general this compound biosynthetic pathway can be summarized as follows:
Fructose-6-phosphate <=> Mannose-6-phosphate (catalyzed by PMI) Mannose-6-phosphate <=> Mannose-1-phosphate (catalyzed by PMM) Mannose-1-phosphate + GTP <=> GDP-Mannose + PPi (catalyzed by GMPP)
A comparative overview of this compound pathways in different eukaryotic groups is presented in the table below:
| Organism Group | Key this compound Utilization Pathways | Unique Pathway Branches | Essentiality of GMPP |
| Plants | Protein glycosylation, cell wall synthesis (glucomannans, galactomannans, L-fucose, L-galactose), ascorbic acid biosynthesis pnas.orgoup.com | Ascorbic acid biosynthesis via GDP-L-galactose pnas.orgmdpi.com | Essential pnas.org |
| Fungi | Protein glycosylation (N- and O-linked), GPI anchors, cell wall mannans and galactomannans mdpi.complos.orgasm.orgmdpi.com | Cell wall specific glycans | Essential in most species embopress.org |
| Animals | Protein glycosylation (N- and O-linked), GPI anchors pnas.orgoup.com | Direct utilization of exogenous mannose oup.comoup.com | Essential (deficiency linked to severe disorders) pnas.org |
| Protozoa | Protein glycosylation, GPI anchors, unique mannose-rich glycoconjugates (LPG, PPGs, GIPLs) researchgate.netnih.govembopress.org | Unique cell surface glycoconjugates nih.govembopress.org | Essential for virulence, but not always for viability in culture (e.g., Leishmania) embopress.org |
Variations in this compound Dependent Glycan Structures and Functions Across Taxa
This compound serves as the building block for a remarkable diversity of glycan structures across eukaryotes, reflecting the varied roles these molecules play in different organisms.
In fungi, this compound is critical for the synthesis of cell wall components, which provide structural integrity and mediate interactions with the environment and host organisms mdpi.comasm.org. Fungal cell walls often contain mannans and galactomannans, complex polysaccharides where mannose residues derived from this compound are key constituents asm.orgmdpi.com. For example, Saccharomyces cerevisiae and Candida albicans have an outer layer rich in highly mannosylated proteins with elaborate N- and O-linked mannan (B1593421) chains asm.org. In Aspergillus fumigatus, galactomannan (B225805) is a significant cell wall polymer mdpi.com. These fungal-specific glycans are often absent in mammalian hosts, making their biosynthetic pathways potential targets for antifungal therapies mdpi.comasm.org.
Plants utilize this compound for the synthesis of various cell wall polysaccharides, including glucomannans and galactomannans pnas.org. It is also a precursor for GDP-L-fucose and L-galactose, which are components of plant cell walls and glycoproteins pnas.org. The mannose residues in plant N- and O-linked glycoproteins, while sharing a conserved core with other eukaryotes, can also exhibit plant-specific modifications.
In animals, this compound is primarily channeled into the synthesis of N- and O-linked glycoproteins and GPI anchors pnas.orgoup.com. N-glycosylation begins in the endoplasmic reticulum with the transfer of a conserved oligosaccharide precursor (Glc3Man9GlcNAc2) to nascent proteins, where mannose residues are derived from dolichyl phosphate (B84403) mannose (Dol-P-Man), which is synthesized from this compound oup.comdiva-portal.orgpdbj.org. Further modifications of N-glycans occur in the Golgi apparatus, leading to complex, hybrid, or high-mannose structures asm.org. O-mannosylation, initiated in the ER, also directly utilizes this compound or Dol-P-Man oup.complos.org. GPI anchors, which tether proteins to the cell membrane, have a conserved core structure containing mannose residues added sequentially, with mannose donors derived from this compound oup.comasm.orgdiva-portal.orgembopress.org. The specific structures of the outer chains and lipid moieties of GPI anchors can vary between species embopress.org.
Protozoa, particularly parasitic species like Leishmania, synthesize unique this compound-dependent glycoconjugates that are vital for their survival and interaction with their hosts researchgate.netnih.govembopress.org. These include the abundant LPG and PPGs, which have repeating units containing mannose-phosphate, and GIPLs, which are glycolipids with mannose residues nih.govembopress.org. The mannose-rich nature of these molecules is a characteristic feature of trypanosomatids.
The functional consequences of these glycan variations are profound. In fungi, cell wall glycans are essential for maintaining cell shape, resisting osmotic stress, and mediating host-pathogen interactions mdpi.comasm.org. In plants, cell wall polysaccharides provide structural support and are involved in growth and defense pnas.org. In animals, protein glycosylation affects protein folding, stability, trafficking, and function, playing roles in cell-cell recognition, immune responses, and development pnas.org. GPI anchors are important for targeting proteins to the cell surface and signal transduction embopress.org. In protozoa, the unique glycoconjugates contribute to immune evasion, host cell attachment, and nutrient acquisition nih.govembopress.org.
Here's a table summarizing the variations in this compound dependent glycans and their functions:
| Organism Group | Key this compound Dependent Glycans | Primary Functions |
| Plants | N- and O-linked glycoproteins, glucomannans, galactomannans, L-fucose, L-galactose-containing polysaccharides pnas.orgoup.com | Cell wall structure, protein function, signaling, ascorbic acid synthesis pnas.orgmdpi.com |
| Fungi | N- and O-linked mannoproteins, mannans, galactomannans, GPI anchors mdpi.complos.orgasm.orgmdpi.com | Cell wall integrity, protein function, adhesion, immune evasion mdpi.comasm.org |
| Animals | N- and O-linked glycoproteins, GPI anchors pnas.orgoup.com | Protein folding, trafficking, function, cell recognition, immune response pnas.orgembopress.org |
| Protozoa | N-linked glycans, GPI anchors, LPG, PPGs, GIPLs researchgate.netnih.govembopress.org | Host interaction, immune evasion, virulence, structural integrity nih.govembopress.org |
Conservation of this compound Metabolic Enzymes and Transport Systems
The enzymes involved in the core this compound biosynthetic pathway – PMI, PMM, and GMPP – are remarkably conserved across eukaryotes, reflecting the fundamental nature of this pathway wikipedia.orgmdpi.comnih.govresearchgate.netfrontiersin.org. Sequence identity among GMPPs from diverse organisms like yeast, protozoa, plants, and mammals can range from 50% to 90% oup.comembopress.org. This high degree of conservation underscores the essentiality of these enzymes for eukaryotic life; complete loss of GMPP activity is often lethal oup.comembopress.org.
Data on the sequence conservation of key enzymes in the this compound biosynthesis pathway:
| Enzyme | Role in Pathway | Conservation Across Eukaryotes | Examples of Organisms with High Sequence Identity (GMPP) oup.comembopress.org |
| PMI | Fructose-6-phosphate to Mannose-6-phosphate | Highly conserved, belonging to the cupin superfamily ebi.ac.ukexpasy.org | Candida albicans, Human, Enterobacteria ebi.ac.uk |
| PMM | Mannose-6-phosphate to Mannose-1-phosphate | Highly conserved mdpi.comnih.gov | - |
| GMPP/MPG | Mannose-1-phosphate + GTP to GDP-Mannose + PPi | Highly conserved (50-90% identity) oup.comembopress.orgoup.com | Saccharomyces cerevisiae, Leishmania mexicana, Arabidopsis thaliana, Homo sapiens embopress.org |
| GM35E | GDP-D-mannose to GDP-L-galactose (in plants/algae) | Present in plants and some algae, distinct from other epimerases nih.govfrontiersin.orgpnas.orgresearchgate.net | Arabidopsis thaliana, Chlorella pyrenoidosa pnas.org |
While the biosynthetic enzymes are largely cytosolic, many this compound-dependent glycosylation reactions occur within the lumen of organelles like the endoplasmic reticulum (ER) and Golgi apparatus oup.comasm.orgbiologists.com. This compartmentalization necessitates the transport of this compound from the cytosol into these organelles. Specific nucleotide sugar transporters embedded in the organellar membranes facilitate this movement nih.govasm.orgnih.govnih.gov.
This compound transporters (GMTs) have been identified and characterized in various eukaryotes, including fungi, plants, and protozoa nih.govasm.orgnih.govtandfonline.comasm.org. These transporters typically function as antiporters, exchanging cytosolic this compound for luminal GMP asm.orgasm.org.
Interestingly, the presence and number of this compound transporters can vary across taxa. For instance, Saccharomyces cerevisiae has a single essential this compound transporter, Vrg4p asm.orgnih.gov. Other fungi, like Aspergillus nidulans and Cryptococcus neoformans, possess two this compound transporter paralogs, which may have overlapping or distinct roles asm.orgtandfonline.comasm.org. Plants also have identified this compound transporters asm.orgnih.gov. Protozoa such as Leishmania donovani have a this compound transporter (LPG2) crucial for the synthesis of their characteristic glycoconjugates nih.govnih.gov.
Notably, mammalian cells generally lack dedicated Golgi-localized this compound transporters asm.orgnih.govasm.org. Mannosylation in mammalian cells primarily occurs in the ER using Dol-P-Man, or directly at the cytosolic face of the ER membrane for certain lipid-linked oligosaccharides oup.comasm.org. This absence of Golgi this compound transporters in mammals is a significant difference compared to fungi and protozoa and has implications for the development of selective inhibitors targeting glycosylation pathways in pathogens mdpi.comasm.org.
Data on this compound Transporters:
| Organism Group | Presence of Golgi this compound Transporters | Number of Transporter Genes (Examples) | Notes |
| Plants | Yes | Multiple (e.g., in Arabidopsis) | Involved in transporting this compound for cell wall and glycoprotein synthesis asm.orgnih.gov |
| Fungi | Yes | One (e.g., S. cerevisiae VRG4) or Two (e.g., A. nidulans GmtA/GmtB, C. neoformans Gmt1/Gmt2) asm.orgnih.govtandfonline.comasm.org | Essential for Golgi mannosylation, cell wall integrity, and virulence in pathogens asm.orgnih.govtandfonline.comasm.org |
| Animals | Generally No | None identified to transport this compound into Golgi asm.orgnih.govasm.org | Mannosylation primarily in ER using Dol-P-Man or at cytosolic face oup.comasm.org |
| Protozoa | Yes | At least one (e.g., Leishmania LPG2) nih.govnih.gov | Crucial for synthesis of unique cell surface glycoconjugates and virulence nih.govembopress.orgnih.gov |
Evolutionary Insights into this compound Biochemistry
The widespread conservation of the core this compound biosynthetic pathway enzymes (PMI, PMM, and GMPP) across the eukaryotic tree of life suggests that this pathway is an ancient and fundamental module established early in eukaryotic evolution wikipedia.orgnih.govfrontiersin.orgembopress.org. The essentiality of GMPP in most eukaryotes further supports its critical role in fundamental cellular processes.
The evolution of this compound utilization pathways appears to have diversified alongside the evolution of different eukaryotic lineages and their specific biological needs. The recruitment of this compound into pathways like ascorbic acid biosynthesis in plants or the synthesis of unique cell surface glycans in protozoa highlights the adaptability of this nucleotide sugar as a metabolic precursor pnas.orgmdpi.comnih.govembopress.org.
The presence and diversity of this compound transporters also provide evolutionary insights. The existence of Golgi-localized this compound transporters in fungi, plants, and protozoa, but their general absence in mammals, suggests divergent evolutionary paths in the compartmentalization and regulation of mannosylation asm.orgnih.govasm.org. The presence of multiple this compound transporters in some fungi, compared to a single one in others, might reflect gene duplication events and subsequent subfunctionalization or neofunctionalization, potentially linked to the complexity of their cell walls or life cycles asm.orgtandfonline.comasm.org.
The evolution of nucleotide sugar transporters, including this compound transporters, is linked to the development of the endomembrane system and the need to transport activated sugars into organelles for lumenal glycosylation nih.govoup.com. Phylogenetic analyses of nucleotide sugar transporters can provide clues about their evolutionary relationships and how their substrate specificities and localization have evolved oup.comresearchgate.net. The fact that purine (B94841) nucleotide sugar transporters, including this compound transporters, are found within a specific family of nucleotide sugar transporters (Family 3) suggests a common evolutionary origin oup.com.
The distinct roles of this compound in different organisms, from structural components in plant and fungal cell walls to virulence factors in protozoan parasites and essential modifications of proteins in animals, underscore its central and evolutionarily adaptable position in eukaryotic biochemistry. Studying the variations in this compound metabolism and utilization across diverse species provides valuable insights into the evolution of glycosylation pathways and their impact on cellular function and organismal biology.
Q & A
Basic: How to design a hypothesis-driven experiment to investigate GDP-Man’s role in glycosylation pathways?
Answer:
Begin by formulating a specific hypothesis (e.g., "this compound modulates enzyme X activity in glycan synthesis"). Use literature reviews to identify gaps and validate biological relevance . Design experiments with positive/negative controls (e.g., this compound-deficient mutants) and replicate treatments to account for variability. Employ techniques like HPLC or mass spectrometry to quantify this compound levels and correlate them with enzymatic activity . Ensure statistical power by calculating sample sizes a priori using tools like G*Power .
Table 1: Key Variables in this compound Experimental Design
| Variable Type | Example | Control Strategy |
|---|---|---|
| Independent (Treatment) | This compound concentration | Dose-response gradients |
| Dependent (Outcome) | Glycosylation efficiency | Enzyme activity assays |
| Confounding | Cell viability | Viability staining |
Advanced: How to resolve contradictions in this compound’s reported effects across in vitro vs. in vivo studies?
Answer:
Contradictions often arise from differences in experimental systems (e.g., cell lines vs. whole organisms) or context-dependent variables (e.g., pH, cofactors). Perform meta-analysis of existing data to identify trends . Use sensitivity analysis to test how variables like temperature or substrate availability alter this compound’s effects. For in vivo studies, incorporate tissue-specific knockdown models to isolate mechanisms . Validate findings with orthogonal methods (e.g., CRISPR editing + biochemical assays) .
Basic: What statistical methods are appropriate for analyzing this compound-related metabolic flux data?
Answer:
Use multivariate regression to model relationships between this compound levels and metabolic outputs. For time-series data, apply ANOVA with repeated measures or mixed-effects models . Normalize data using internal standards (e.g., spiked isotopes) to reduce technical variability. Open-source tools like R/Bioconductor or Python’s SciPy suite enable reproducible analysis .
Advanced: How to optimize factorial designs for studying this compound’s interactions with other nucleotide sugars?
Answer:
Adopt fractional factorial designs to efficiently test multiple factors (e.g., this compound, UDP-GlcNAc, CMP-sialic acid) without exhaustive experimentation . Assign aliasing carefully to avoid confounding interactions. Use response surface methodology (RSM) to model synergistic/antagonistic effects. For example:
Table 2: Example 2³ Fractional Factorial Design
| This compound (mM) | UDP-GlcNAc (mM) | CMP-sialic acid (mM) | Glycan Yield (%) |
|---|---|---|---|
| 0.1 | 0.5 | 0.2 | 22 |
| 0.5 | 0.5 | 0.2 | 45 |
| 0.1 | 1.0 | 0.2 | 18 |
Analyze results with ANOVA and Tukey’s HSD for post-hoc comparisons .
Basic: How to ensure reproducibility in this compound purification protocols?
Answer:
Document all steps in detail, including buffer compositions, centrifugation speeds, and column specifications. Use batch-to-batch consistency metrics (e.g., HPLC purity >95%). Share raw data and protocols via repositories like Zenodo or Figshare to enhance transparency .
Advanced: What strategies address low signal-to-noise ratios in this compound binding assays?
Answer:
Optimize assay conditions using surface plasmon resonance (SPR) with reference subtraction to minimize nonspecific binding. Apply Bayesian hierarchical models to distinguish weak signals from noise . Validate with isothermal titration calorimetry (ITC) for thermodynamic confirmation .
Basic: How to conduct a systematic review of this compound’s structural analogs?
Answer:
Use databases like PubMed and SciFinder with search terms: "this compound analogs," "glycosylation inhibitors." Filter results by experimental validity (e.g., studies reporting IC50 values with error margins). Create a PRISMA flowchart to document inclusion/exclusion criteria .
Advanced: How to integrate multi-omics data (transcriptomics, metabolomics) to map this compound’s regulatory networks?
Answer:
Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link this compound levels with gene expression clusters. Apply weighted correlation network analysis (WGCNA) to identify hub genes/metabolites . Cross-validate with knockout/overexpression models to establish causality .
Basic: What ethical considerations apply to this compound research involving animal models?
Answer:
Follow ARRIVE guidelines for reporting animal studies, including sample size justification and humane endpoints . Obtain approval from institutional ethics committees and document compliance with GDPR or local data protection laws if handling sensitive genetic data .
Advanced: How to model this compound’s spatiotemporal dynamics in living cells?
Answer:
Use fluorescence lifetime imaging (FLIM) with this compound-specific biosensors. Combine with compartmental modeling (e.g., ordinary differential equations) to simulate subcellular trafficking. Validate predictions with super-resolution microscopy (e.g., STED) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
